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  • Product: Tert-butyl 1-aminocyclobutane-1-carboxylate

Core Science & Biosynthesis

Foundational

Conformational Engineering with Non-Canonical Amino Acids: A Technical Guide to Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH)

Executive Summary In the landscape of modern drug discovery and peptidomimetic engineering, overcoming the poor metabolic stability and high conformational flexibility of natural peptides is a primary hurdle. Boc-1-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic engineering, overcoming the poor metabolic stability and high conformational flexibility of natural peptides is a primary hurdle. Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH, CAS: 120728-10-1) serves as a critical structural tool to solve this[1][2]. As an α,α-dialkylated non-canonical amino acid protected by a tert-butyloxycarbonyl (Boc) group, it introduces severe steric constraints into peptide backbones[3]. This constraint forces the adoption of specific secondary structures (such as α-helices and 310​ -helices) while simultaneously shielding adjacent peptide bonds from proteolytic cleavage[2][4]. Beyond peptide synthesis, it is a vital intermediate in the scalable synthesis of small-molecule therapeutics, including the prostate cancer drug Apalutamide and novel TRPA1 receptor antagonists[5].

Physicochemical Profiling

Understanding the physicochemical baseline of Boc-ACBC-OH is essential for optimizing reaction conditions, predicting solubility during Solid-Phase Peptide Synthesis (SPPS), and calculating downstream pharmacokinetic impacts.

PropertyValueScientific Implication
CAS Number 120728-10-1[1]Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₁₀H₁₇NO₄[1]Defines the stoichiometry for equivalent calculations in SPPS.
Molecular Weight 215.25 g/mol [1]Relatively low MW ensures minimal bulk addition to the final API.
Melting Point 129–133 °C[5]High stability as a solid; suitable for long-term storage at 0–8 °C.
Boiling Point 362.1 ± 21.0 °C[5]Indicates low volatility, ensuring stability during microwave-assisted SPPS.
pKa 4.14 ± 0.20 (Predicted)[5]Standard carboxylic acid acidity; requires robust activation (e.g., HATU) for coupling.
LogP (XLogP3) 1.2[1]Moderate lipophilicity; enhances membrane permeability of the final peptidomimetic.
Appearance White to off-white solidVisual indicator of purity; discoloration may indicate degradation.

Mechanistic Insights: The Cyclobutane Constraint

The integration of Boc-ACBC-OH into a peptide sequence is not merely a substitution; it is a deliberate architectural intervention.

In standard canonical amino acids, the Cα-Cβ bond rotates freely, leading to a vast conformational space. In 1-aminocyclobutane-1-carboxylic acid (Ac₄c), the side chain is covalently tied back into a 4-membered cyclobutane ring[2]. This Cα-tetrasubstitution creates massive steric hindrance, restricting the Ramachandran dihedral angles ( ϕ , ψ ) to approximately ±60° and ±30°[2].

Causality of Constraint:

  • Thermodynamic Stabilization: By restricting the ϕ and ψ angles, the entropic penalty of folding is pre-paid. The peptide is forced into an α-helical or 310​ -helical conformation[2][4].

  • Proteolytic Shielding: The bulky cyclobutane ring physically blocks the active sites of endogenous proteases (like DPP-4 or trypsin) from accessing the adjacent amide bonds, drastically increasing the in vivo half-life of the drug[2].

Conformational_Constraint UAA Boc-ACBC-OH Incorporation Steric Cα-Tetrasubstitution (Cyclobutane Ring) UAA->Steric Dihedral Restriction of φ, ψ Angles (≈ ±60°, ±30°) Steric->Dihedral Protease Steric Shielding of Peptide Bond Steric->Protease Helix Stabilization of α/3_10 Helices Dihedral->Helix Bioavail Enhanced Metabolic Stability & Receptor Affinity Helix->Bioavail Protease->Bioavail

Logical flow of how Ac4c incorporation enhances peptide metabolic stability and affinity.

Experimental Workflow: Microwave-Assisted SPPS with Boc-ACBC-OH

Because Ac₄c is an α,α-dialkylated amino acid, the amine and carboxylate groups are highly sterically hindered[2][3]. Standard coupling reagents (like DIC/HOBt) often result in incomplete reactions, leading to deletion sequences. To ensure a self-validating and high-yield protocol , we utilize highly reactive uronium salts () under microwave irradiation[3].

Step-by-Step Methodology

Step 1: Resin Preparation & Fmoc Deprotection

  • Action: Swell Rink Amide resin in Dimethylformamide (DMF) for 20 minutes. Treat with 20% piperidine in DMF (2 × 5 mins)[3].

  • Causality: Swelling maximizes the surface area of the porous polystyrene matrix. Piperidine acts as a mild base to strip the N-terminal Fmoc group via an E1cB mechanism, exposing the free nucleophilic amine.

Step 2: Pre-Activation of Boc-ACBC-OH

  • Action: In a separate vial, dissolve 4.0 equivalents of Boc-ACBC-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: HATU converts the sluggish carboxylic acid of Boc-ACBC-OH into a highly reactive 7-aza-OBt ester. Using a slight stoichiometric deficit of HATU (3.9 eq vs 4.0 eq of amino acid) is critical; excess HATU can irreversibly guanidinylate the free N-terminus of the resin-bound peptide.

Step 3: Microwave-Assisted Coupling

  • Action: Transfer the activated ester solution to the resin. Irradiate at 75 °C for 15–20 minutes.

  • Causality: The thermal energy provided by microwave irradiation overcomes the high activation energy barrier caused by the steric clash of the cyclobutane ring during the nucleophilic attack[3].

Step 4: Self-Validation (Kaiser Test)

  • Action: Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test (ninhydrin).

  • Causality: A yellow solution indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, triggering an automatic double-coupling cycle to prevent sequence failure.

Step 5: Global Cleavage & Boc Removal

  • Action: Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Causality: The highly acidic TFA serves a dual purpose: it cleaves the peptide from the linker and removes the N-terminal Boc group (releasing isobutylene gas and CO₂)[3][6]. TIS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cations from alkylating electron-rich side chains (e.g., Tryptophan or Tyrosine).

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling: Boc-ACBC-OH (HATU/DIPEA, 75°C) Deprotect->Couple Check Kaiser Test (Validation) Couple->Check Check->Couple Positive (Incomplete) Cleavage Global Cleavage & Boc Removal (95% TFA Cocktail) Check->Cleavage Negative (Complete) Purify RP-HPLC Purification (Target Peptidomimetic) Cleavage->Purify

Self-validating SPPS workflow for coupling sterically hindered Boc-ACBC-OH.

Safety, Handling, and Storage

Maintaining laboratory safety and chemical integrity is paramount when handling Boc-ACBC-OH. Based on standardized safety data[7][8], the following protocols must be adhered to:

Hazard / RequirementSpecification & Mitigation Strategy
GHS Classification Warning. Harmful if swallowed (H302); Causes serious eye irritation (H319)[8].
Personal Protective Equipment (PPE) N95/EN149 compliant dust mask (to avoid inhaling fine powders), chemical-resistant nitrile gloves, and tightly fitting safety goggles[5][7].
Storage Conditions Store at 0–8 °C in a dark, dry place. Keep containers tightly sealed under an inert atmosphere (Argon/Nitrogen) to prevent moisture degradation of the Boc group[5].
Incompatibilities Reacts aggressively with strong oxidizing agents, strong acids, and strong bases[8].
First Aid (Eye Contact) Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][8].

References

  • PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- (CID 1512646). National Center for Biotechnology Information. Available at:[Link]

  • MDPI (Biology). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Available at:[Link]

  • ACS Journal of Medicinal Chemistry. Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. (2020). Available at:[Link]

Sources

Exploratory

Tert-Butyl 1-Aminocyclobutane-1-Carboxylate: Structural Mechanics, Synthesis, and Peptidomimetic Applications

Executive Summary In the landscape of modern medicinal chemistry and peptide engineering, the strategic incorporation of unnatural, conformationally restricted amino acids is a cornerstone for overcoming the poor pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and peptide engineering, the strategic incorporation of unnatural, conformationally restricted amino acids is a cornerstone for overcoming the poor pharmacokinetic profiles of native peptides. Tert-butyl 1-aminocyclobutane-1-carboxylate (CAS: 159871-52-0) represents a critical building block in this domain[1]. As the orthogonally protected ester of 1-aminocyclobutane-1-carboxylic acid (ACBC), this compound allows researchers to seamlessly integrate a highly constrained α,α -disubstituted cyclic amino acid into complex peptide backbones during Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth technical analysis of its structural mechanics, synthetic workflows, and validated laboratory protocols.

Physicochemical Profiling & Structural Elucidation

The utility of tert-butyl 1-aminocyclobutane-1-carboxylate stems from its dual structural features: the sterically demanding cyclobutane ring and the bulky, acid-labile tert-butyl ester.

Table 1: Quantitative Physicochemical Data [1]

PropertyValueStructural/Practical Significance
CAS Number (Free Base) 159871-52-0Standard identifier for the unprotonated form.
CAS Number (HCl Salt) 2228807-71-2Highly crystalline, bench-stable salt form preferred for long-term storage.
Molecular Formula C9H17NO2Represents the ACBC core + tert-butyl protecting group.
Molecular Weight 171.24 g/mol Low molecular weight ensures high atom economy during peptide coupling.
SMILES String O=C(OC(C)(C)C)C1(N)CCC1Highlights the α -quaternary carbon center.

Conformational Restriction Mechanics

The primary pharmacological value of the ACBC core lies in its ability to lock peptides into specific 3D pharmacophores. The cyclobutane ring severely restricts rotation around the N-C α ( ϕ ) and C α -C' ( ψ ) bonds of the peptide backbone.

Molecular mechanics calculations and NMR-derived constraints demonstrate that ACBC strongly favors γ -turn ( 2.27​ helix) or α -/ 310​ -helical conformations[2]. By forcing the peptide into these folded states, ACBC shields susceptible amide bonds from proteolytic enzymes, drastically increasing metabolic stability and receptor selectivity[3].

Table 2: Expected Dihedral Angle Constraints ( ϕ,ψ ) for ACBC Residues [2][3]

Conformation Type ϕ Angle (degrees) ψ Angle (degrees)Structural Impact
Right-handed α -helix -57°-47°Promotes linear, rigid helical elongation.
310​ -helix -60°-30°Induces tight helical turns, ideal for membrane-mimetic environments.
γ -turn ( 2.27​ helix) +70° to +85°-60° to -70°Reverses peptide chain direction, critical for hairpin loop formation.

Synthetic Workflows & Methodologies

The de novo synthesis of the ACBC core is most efficiently achieved via the Bucherer-Bergs reaction , followed by orthogonal protection strategies[4][5].

SynthesisWorkflow N1 Cyclobutanone (Starting Material) N2 Bucherer-Bergs Reaction Reagents: KCN, (NH4)2CO3 N1->N2 N3 5,5-Tetramethylenehydantoin (Stable Intermediate) N2->N3 Imine formation & cyclization N4 Alkaline Hydrolysis Reagents: NaOH, Heat N3->N4 N5 1-Aminocyclobutane-1-carboxylic acid (ACBC Core) N4->N5 Ring cleavage N6 Esterification Reagents: Isobutylene, H2SO4 N5->N6 N7 Tert-butyl 1-aminocyclobutane- 1-carboxylate N6->N7 C-terminal protection

Figure 1: Synthetic workflow for tert-butyl 1-aminocyclobutane-1-carboxylate via Bucherer-Bergs.

Protocol 1: Synthesis of the ACBC Core via Bucherer-Bergs
  • Step 1: Hydantoin Formation. React cyclobutanone with potassium cyanide (KCN) and ammonium carbonate in aqueous ethanol under reflux[4][5].

  • Causality: The Bucherer-Bergs method is preferred over the Strecker synthesis because the resulting 5,5-tetramethylenehydantoin acts as a thermodynamic sink. The hydantoin is highly stable and insoluble in the reaction mixture, driving the equilibrium forward despite the steric hindrance of the cyclobutane ring[5].

  • Self-Validating System: The spontaneous precipitation of the hydantoin intermediate serves as a visual confirmation of reaction progress.

  • Step 2: Alkaline Hydrolysis. The isolated hydantoin is subjected to harsh alkaline hydrolysis (e.g., 3 N NaOH at reflux) to cleave the hydantoin ring, yielding the free ACBC amino acid[4].

Protocol 2: tert-Butyl Esterification
  • Step 1: Protection. Because direct esterification of an unprotected amino acid with isobutylene can lead to side reactions, the amine is first temporarily protected (e.g., using Cbz-Cl).

  • Step 2: Esterification. The Cbz-protected ACBC is reacted with condensed isobutylene gas in the presence of a catalytic amount of concentrated H₂SO₄.

  • Causality: The tert-butyl group is chosen because it provides immense steric shielding to the C-terminus, preventing unwanted polymerization or side reactions during subsequent N-terminal peptide coupling. Furthermore, it is completely orthogonal to Fmoc protection (cleaved by acid, whereas Fmoc is cleaved by base).

  • Self-Validating System: The disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the appearance of a sharp ester carbonyl peak (~1735 cm⁻¹) in FTIR spectroscopy confirms successful esterification.

Applications in Medicinal Chemistry

The integration of tert-butyl 1-aminocyclobutane-1-carboxylate into drug discovery pipelines has yielded significant therapeutic advancements:

  • Melanocortin Receptor Ligands: ACBC has been used to synthesize side-chain-to-tail cyclic peptidomimetics. The rigid cyclobutane ring restricts the pharmacophore, resulting in highly potent and selective activity at human melanocortin receptors[3].

  • Immunomodulatory Peptides: Incorporation of ACBC derivatives into tuftsin (Thr-Lys-Pro-Arg) analogs enhances the biological activities mediated by phagocytic cells by preventing rapid enzymatic degradation[6].

  • Neurotransmitter Modulators: The ACBC scaffold is a proven structural element in the development of potent NMDA receptor antagonists and agonists, serving as a critical tool in neuroscience research[5].

Experimental Protocol: TFA-Mediated Deprotection

Once the tert-butyl 1-aminocyclobutane-1-carboxylate has been successfully coupled to a peptide chain, the tert-butyl group must be removed to yield the active free carboxylic acid.

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% ultra-pure water.

  • Reaction Execution: Suspend the protected peptide in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir at room temperature for 2 to 3 hours.

    • Causality: TFA provides the high acidity required to protonate the ester oxygen, facilitating the departure of the tert-butyl cation. TIPS acts as a vital carbocation scavenger. Without TIPS, the highly reactive tert-butyl cation would indiscriminately alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine), destroying the peptide yield.

  • Precipitation and Isolation: Concentrate the reaction mixture under a stream of nitrogen to roughly 10% of its original volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether.

    • Self-Validating System: The precipitation step is self-validating. Diethyl ether solubilizes the cleaved tert-butyl byproducts, TIPS, and residual TFA, while the fully deprotected, highly polar peptide crashes out of solution as a distinct white flocculant solid, visually confirming successful isolation.

References

  • Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors Source: PubMed Central (PMC) URL:[Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues Source: PubMed URL:[Link]

  • Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid Source: Synlett (Thieme Connect) URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to N-Boc-1-aminocyclobutanecarboxylic Acid: From Supplier Selection to Synthetic Application

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of N-Boc-1-aminocyclobutanecarboxylic acid (Boc-Acbc-OH), a crucial building...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of N-Boc-1-aminocyclobutanecarboxylic acid (Boc-Acbc-OH), a crucial building block in modern medicinal chemistry. This guide covers the critical aspects of selecting a reliable commercial supplier, implementing rigorous quality control, and effectively utilizing this versatile molecule in synthetic workflows, particularly in peptide synthesis.

Introduction: The Significance of N-Boc-1-aminocyclobutanecarboxylic Acid in Drug Discovery

N-Boc-1-aminocyclobutanecarboxylic acid (CAS No. 120728-10-1) is a non-proteinogenic amino acid that has garnered significant attention in the field of drug discovery.[1][2] Its rigid cyclobutane core imparts unique conformational constraints on peptides and small molecules, a property that is highly sought after by medicinal chemists to enhance potency, selectivity, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it an ideal building block for solid-phase peptide synthesis (SPPS) and other solution-phase amidations.

This compound and its derivatives are key components in the synthesis of various bioactive molecules, including dipeptidyl nitriles with cathepsin-inhibiting activities.[1][3] Furthermore, it serves as a critical intermediate in the synthesis of apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[4] The ability to introduce a constrained, four-membered ring system into a molecular scaffold allows for the exploration of novel chemical space and the development of next-generation therapeutics.

Selecting a Commercial Supplier: A Critical First Step

The success of any synthetic endeavor begins with high-quality starting materials. The selection of a commercial supplier for N-Boc-1-aminocyclobutanecarboxylic acid should be a carefully considered process, moving beyond simple cost analysis to a thorough evaluation of quality, consistency, and documentation.

Key Evaluation Criteria

When evaluating potential suppliers, the following parameters are of paramount importance:

  • Purity and Analytical Data: A supplier should provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should clearly state the purity of the material, typically determined by a quantitative method such as titration or HPLC.[5][6] Look for suppliers that offer high purity levels (e.g., ≥97%). The CoA should also ideally include data from spectroscopic methods like Infrared (IR) spectroscopy to confirm the compound's identity.[6]

  • Batch-to-Batch Consistency: For long-term research projects and drug development, consistency between batches is crucial. A reputable supplier will have robust quality control systems in place to ensure that the physical and chemical properties of the compound remain within a tight specification range from one batch to the next.

  • Available Documentation: Beyond the CoA, a good supplier should be able to provide a Safety Data Sheet (SDS) with comprehensive safety and handling information.

  • Scalability and Availability: For projects that may progress from research to development and commercialization, it is important to choose a supplier who can provide the material in a range of quantities, from milligrams to kilograms.

The following diagram illustrates a logical workflow for evaluating and selecting a commercial supplier for N-Boc-1-aminocyclobutanecarboxylic acid.

Supplier_Selection_Workflow Start Identify Potential Suppliers Request_Info Request CoA, SDS, and Pricing Start->Request_Info Eval_Purity Evaluate Purity and Analytical Data Request_Info->Eval_Purity Eval_Docs Assess Quality of Documentation (CoA, SDS) Request_Info->Eval_Docs Eval_Scale Consider Scalability and Availability Request_Info->Eval_Scale Compare Compare Suppliers Based on Criteria Eval_Purity->Compare Eval_Docs->Compare Eval_Scale->Compare Select Select Optimal Supplier Compare->Select Qualify Qualify Incoming Material Select->Qualify End Approved for Use Qualify->End

Caption: Workflow for the evaluation and selection of a commercial supplier.

Comparison of Commercial Suppliers

The following table provides a summary of information for several commercial suppliers of N-Boc-1-aminocyclobutanecarboxylic acid. This is not an exhaustive list but represents some of the commonly encountered vendors in the field.

SupplierStated PurityAvailable QuantitiesAnalytical Information Provided
Thermo Scientific Chemicals 97%5 gMelting Point, Infrared Spectrum, Assay by Titration (96.0 - 104.0 %)[3][6]
Sigma-Aldrich (Merck) 97%Not specified on product pageInchi Code, Inchi Key
Otto Chemie Pvt Ltd 97%Research and commercial quantitiesGeneral statement of manufacturing fine chemicals
ChemicalBook Lists multiple suppliersVaries by supplierAggregates data including properties and synthesis[3]

Note: The availability of specific grades and detailed analytical data can vary and should always be confirmed directly with the supplier.

Incoming Quality Control and Handling

Upon receipt of N-Boc-1-aminocyclobutanecarboxylic acid, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use.

Recommended QC Tests
  • Appearance: The material should be a white to light brown powder.[3][6]

  • Solubility: It is soluble in methanol.[3] A quick solubility test can provide an initial indication of identity and purity.

  • Melting Point: The reported melting point is in the range of 129-133 °C.[1][3] A sharp melting point close to this range is indicative of high purity.

  • Spectroscopic Confirmation (NMR): For applications where structural integrity is paramount, obtaining a ¹H NMR spectrum is highly recommended. The expected signals would correspond to the protons of the cyclobutane ring and the tert-butyl group of the Boc protecting group.

Safe Handling and Storage

N-Boc-1-aminocyclobutanecarboxylic acid should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves and safety glasses should be worn. It is classified as an irritant.[3] The material should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][3]

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-1-aminocyclobutanecarboxylic acid is a valuable building block for SPPS, allowing for the introduction of a conformationally constrained residue into a peptide sequence. The following is a generalized protocol for its incorporation into a peptide chain.

Step-by-Step SPPS Protocol

This protocol outlines the key steps for coupling N-Boc-1-aminocyclobutanecarboxylic acid to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the appropriate solid-phase resin (e.g., Merrifield or PAM resin for Boc-SPPS) in a suitable solvent such as dichloromethane (DCM).

    • If starting with a pre-loaded resin, proceed to the deprotection step. If using a bare resin, the first amino acid must be coupled to the resin.

  • Boc Deprotection:

    • Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve N-Boc-1-aminocyclobutanecarboxylic acid and a coupling reagent (e.g., HATU, HBTU, or DCC) in a solvent like N,N-dimethylformamide (DMF).

    • Add a base such as DIPEA to activate the carboxylic acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation. A patent for a viral polymerase inhibitor describes a similar coupling using HATU and triethylamine in DMF, with the reaction proceeding for two days at room temperature.[1][2]

  • Washing:

    • After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, treat the resin with a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram provides a visual representation of the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of N-Boc-1-aminocyclobutanecarboxylic acid.

SPPS_Workflow Start Resin-Bound Peptide with N-terminal Boc Group Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Coupling Coupling to Resin Neutralization->Coupling Activation Activation of Boc-Acbc-OH (Coupling Reagent + Base in DMF) Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing End Resin-Bound Peptide (Lengthened by one Acbc residue) Washing->End

Caption: A single cycle of solid-phase peptide synthesis.

Conclusion

N-Boc-1-aminocyclobutanecarboxylic acid is a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural properties offer a means to introduce conformational rigidity into molecules, often leading to improved biological activity and pharmacokinetic profiles. By carefully selecting a reputable supplier, implementing rigorous incoming quality control, and employing optimized synthetic protocols, researchers can confidently and effectively utilize this valuable building block to advance their drug discovery programs.

References

  • Otto Chemie Pvt Ltd. (n.d.). Speciality Chemicals Product List. Retrieved from [Link]

  • Google Patents. (n.d.). US7879851B2 - Viral polymerase inhibitors.
  • Google Patents. (n.d.). WO2005080388A1 - Viral polymerase inhibitors.
  • Pharmaoffer.com. (n.d.). Apalutamide Intermediates API Manufacturers & Suppliers. Retrieved from [Link]

  • GovInfo. (2023, June 22). H. R. 4276. Retrieved from [Link]

  • House Rules Committee. (2022, January 25). 117–31 text of hr 4521, the america competes act of 2022. Retrieved from [Link]

  • GovInfo. (n.d.). H. R. 4521. Retrieved from [Link]

  • Senate Committee on Finance. (2025, May 1). DIVISION G—TRADE ACT OF 2021. Retrieved from [Link]

  • iRight. (n.d.). Thermo Fisher Catalog 5. Retrieved from [Link]

  • Sandoo Pharma. (n.d.). China Apalutamide intermediate Manufacturers, Suppliers and Factory. Retrieved from [Link]

Sources

Exploratory

Engineering the Fold: A Technical Guide to Cyclobutane-Containing Amino Acids in Modern Drug Discovery

Executive Summary The integration of cyclobutane-containing amino acids (CBAAs) into peptidomimetics represents a paradigm shift in structural biology and drug design. By imposing a rigid, sp³-hybridized constraint upon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclobutane-containing amino acids (CBAAs) into peptidomimetics represents a paradigm shift in structural biology and drug design. By imposing a rigid, sp³-hybridized constraint upon the peptide backbone, CBAAs drastically reduce the entropic penalty associated with target binding while enhancing metabolic stability. As a Senior Application Scientist, I have observed that the transition from natural linear peptides to conformationally locked foldamers requires precise synthetic methodologies and an intimate understanding of biophysics. This whitepaper provides an in-depth analysis of the synthesis, structural dynamics, and therapeutic applications of CBAAs, supported by validated protocols and recent literature.

The Biophysical Rationale: Why Cyclobutanes?

In medicinal chemistry, the challenge with linear peptides is their inherent flexibility, which leads to poor oral bioavailability, rapid proteolytic degradation, and off-target interactions. While planar sp² aromatic rings are frequently used to introduce rigidity, they fail to provide the three-dimensional vector projection required to mimic complex biological epitopes.

The cyclobutane ring solves this by acting as an sp³-enriched bioisostere. The inherent ring strain (~26 kcal/mol) and puckered conformation of the cyclobutane scaffold restrict the Ramachandran dihedral angles ( ϕ and ψ ) of the inserted amino acid. This pre-organizes the peptide backbone, forcing it into specific secondary structures (such as α -helices or β -turns) before it even interacts with its biological target. Consequently, the thermodynamic entropic penalty ( ΔS ) of folding upon binding is minimized, driving a highly favorable Gibbs free energy ( ΔG ) of interaction.

Advanced Synthetic Methodologies for CBAAs

Historically, the synthesis of highly substituted cyclobutanes was plagued by low yields and poor stereoselectivity. Today, two primary methodologies dominate the field: visible-light photocatalyzed[2+2] cycloadditions and the strain-release of bicyclo[1.1.0]butanes (BCBs).

Synthesis A Precursor: Dehydroamino Acids C Visible Light [2+2] Photocycloaddition (Ir/Ru Catalysts) A->C Triplet Energy Transfer B Precursor: Bicyclo[1.1.0]butanes (BCBs) D Strain-Release Cu(OTf)2 Catalysis Nucleophilic Attack B->D Diastereodivergent E Cyclobutane α-Amino Acids (CBAAs) C->E F Cyclobutane γ-Amino Acids (GABA Analogs) D->F G Advanced Peptidomimetics & Therapeutics E->G Peptide Stapling & Foldamers F->G

Divergent synthetic pathways for generating α- and γ-cyclobutane amino acids.

Visible-Light Photocatalyzed[2+2] Cycloaddition

Direct UV excitation of olefins often leads to the degradation of sensitive peptide bonds. To circumvent this, modern protocols utilize Iridium-based triplet energy transfer (EnT) catalysts. This allows the reaction between α,β -dehydroamino acids and styrenes to proceed under mild visible light, yielding highly substituted α -CBAAs with excellent diastereomeric ratios [1].

Strain-Release of Bicyclo[1.1.0]butanes (BCBs)

BCBs possess extreme ring strain (~65 kcal/mol). Transition-metal catalysis (e.g., Cu(OTf)₂) can trigger the homolytic or heterolytic cleavage of the central C–C bond, allowing for nucleophilic attack by amines. This strain-release strategy is highly effective for synthesizing complex, multi-substituted γ -CBAAs (GABA analogs) that are otherwise inaccessible [5].

Quantitative Comparison of Synthetic Strategies

Table 1: Performance Metrics of CBAA Synthetic Strategies

MethodologyCatalyst / ReagentsYield RangeDiastereomeric Ratio (d.r.)Key Advantage
Visible-Light [2+2] [Ir(dFCF3ppy2)dtbpy]PF647% – 86%Up to >20:1Mild conditions, high functional group tolerance.
BCB Strain-Release Cu(OTf)₂60% – 90%Ligand-dependentDirect access to highly substituted γ -CBAAs.
Dearomative [2+2] Rare-earth Lewis acids + PyBoxUp to 96%>20:1 (>99% ee)Enantioselective, generates complex fused architectures.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.

Protocol A: Visible-Light Photocatalyzed [2+2] Cycloaddition for α -CBAAs

Objective: Synthesize cyclobutane 2-substituted α -amino acids via EnT catalysis.

  • Preparation : In an oven-dried vial equipped with a magnetic stir bar, combine the α,β -dehydroamino acid (1.0 equiv) and the styrene derivative (3.0 equiv).

  • Catalyst Addition : Introduce [Ir(dFCF3ppy2)dtbpy]PF6 (2 mol%). Causality: This specific Ir-complex has a high triplet energy state, enabling selective energy transfer to the dehydroamino acid without directly exciting the styrene, preventing styrene homopolymerization.

  • Degassing : Dissolve in anhydrous CH₃CN (0.2 M). Degas via three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher; its removal is critical to maintain the catalytic cycle.

  • Irradiation : Irradiate with a 456 nm blue LED at 20 °C for 24 hours. Causality: Ambient temperature prevents the thermal retro-[2+2] cycloaddition of the strained cyclobutane product.

  • Validation : Analyze the crude mixture via ¹H-NMR. A successful cycloaddition is indicated by the disappearance of the alkene protons (δ 5.5–6.5 ppm) and the emergence of distinct cyclobutane ring multiplets (δ 2.0–3.5 ppm).

Protocol B: Ring-Closing Metathesis (RCM) for E7-E7 Peptide Stapling

Objective: Induce an α -helical conformation in a linear peptide utilizing cyclobutane-based E7 unnatural amino acids [2].

  • Resin Swelling : Swell the solid-phase synthesized peptide (containing E7 residues at positions i and i+7 ) in anhydrous 1,2-dichloroethane (DCE) for 30 minutes.

  • Catalyst Activation : Prepare a 10 mM solution of Grubbs' 1st-generation catalyst in degassed DCE. Causality: The 1st-generation catalyst is selected over the 2nd-generation to minimize undesired alkene isomerization, which would disrupt the precise E7-E7 geometry required for optimal helicity.

  • Metathesis : Add the catalyst solution to the resin. Sparge with N₂ and agitate at room temperature for 2 hours.

  • Cleavage : Wash the resin with DCE and MeOH. Cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Validation : Perform Circular Dichroism (CD) spectroscopy on the purified peptide. Causality: A successful E7-E7 staple acts as a conformational lock; the CD spectra must exhibit deep, characteristic α -helical minima at exactly 208 nm and 222 nm.

Structural Biology & Therapeutic Applications

Geometry-Specific Hydrocarbon Peptide Stapling

Standard peptide stapling utilizes linear alkenyl amino acids, which form a relatively flexible macrocycle. By embedding a rigid cyclobutane ring into the anchoring residues (termed E7 and Z7), researchers have achieved "geometry-specific" stapling. The E7-E7 combination exhibits the lowest Gibbs free energy for the RCM reaction and provides the highest helical content. This structural rigidity translates directly to enhanced proteolytic stability and superior biological activity, such as in the inhibition of the SARS-CoV-2 spike protein [2].

Stapling N1 Linear Peptide (Unstructured) N2 Incorporation of E7/Z7 Cyclobutane Amino Acids N1->N2 Solid-Phase Synthesis N3 Ring-Closing Metathesis (RCM) (Ru Catalyst) N2->N3 Olefin Cross-Linking N4 E7-E7 Geometry-Specific Stapled Peptide N3->N4 Conformational Locking N5 Enhanced α-Helicity & Proteolytic Stability N4->N5 Biological Output

Mechanism of RCM-mediated peptide stapling using E7-E7 cyclobutane anchoring residues.

Cell-Penetrating Foldamers and Enzyme Inhibitors

CBAAs are potent building blocks for foldamers—artificial oligomers that mimic the folded structures of proteins. Hybrid γ/γ -peptides containing chiral cyclobutane motifs have been developed as Cell-Penetrating Peptides (CPPs). These vectors exhibit a highly favorable charge-to-hydrophobicity balance, allowing them to selectively deliver drugs (like Doxorubicin) into Leishmania parasites without exhibiting cytotoxicity toward human host cells [3]. Furthermore, isolated cyclobutane-containing peptides have demonstrated selective inhibitory activity against disease-linked mammalian metallocarboxypeptidases via precise electrostatic and aromatic stacking interactions facilitated by the rigid CBP backbone [6].

Oncology: PET Imaging and BNCT

Beyond peptidomimetics, monomeric CBAAs have profound clinical utility.

  • PET Imaging: Fluciclovine (FACBC), an ¹⁸F-labeled cyclobutane amino acid, is an FDA-approved radiotracer. Because it is actively transported into cells via amino acid transporters (which are upregulated in tumors) but not incorporated into proteins, it accumulates heavily in prostate cancer cells, providing high-contrast diagnostic imaging.

  • Boron Neutron Capture Therapy (BNCT): Unnatural cyclic amino acids, such as 1-amino-3-boronocyclopentanecarboxylic acid (ABCPC) and its cyclobutane derivatives, are engineered to cross the intact Blood-Brain Barrier (BBB) via L-amino acid transporters. Because these CBAA derivatives are water-soluble and metabolically inert, they achieve high retention in high-grade gliomas, safely delivering boron isotopes for neutron capture therapy [4].

Applications CBAA Cyclobutane Amino Acids (CBAAs) Imaging Diagnostic Imaging (PET Scans) CBAA->Imaging Therapy Targeted Therapeutics (BNCT & Antimicrobials) CBAA->Therapy Delivery Drug Delivery Systems (Cell-Penetrating Peptides) CBAA->Delivery FACBC Fluciclovine (FACBC) Prostate Cancer Detection Imaging->FACBC ABCPC Boronated Amino Acids Boron Delivery to Gliomas Therapy->ABCPC Foldamer γ/γ-Peptide Foldamers Anti-Leishmania Vectors Delivery->Foldamer

Translational clinical applications of cyclobutane-containing amino acid derivatives.

References

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Chemical Science / RSC Publishing URL:[Link]

  • Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems International Journal of Molecular Sciences / MDPI URL:[Link]

  • Evaluation of unnatural cyclic amino acids as boron delivery agents for treatment of melanomas and gliomas Applied Radiation and Isotopes / PMC URL:[Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Chemical Society Reviews / PMC URL:[Link]

  • Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

Foundational

The Discovery and Evolution of 1-Aminocyclobutane-1-Carboxylic Acid (ACBC) Derivatives: A Technical Guide for Drug Development

Executive Summary 1-Aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives represent a paradigm shift in the application of non-proteinogenic alicyclic amino acids. Originally conceptualized as structural probes,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives represent a paradigm shift in the application of non-proteinogenic alicyclic amino acids. Originally conceptualized as structural probes, these conformationally restricted scaffolds have evolved into foundational elements for modern radiopharmaceuticals, peptidomimetics, and neuropharmacology. This whitepaper synthesizes the historical discovery, structural biology, and clinical translation of ACBC derivatives, providing actionable protocols and mechanistic insights for drug development professionals.

Structural Chemistry: The Power of Conformational Restriction

ACBC is an unnatural, alicyclic amino acid characterized by a rigid four-membered cyclobutane ring[1]. In peptide chemistry and drug design, the utility of ACBC stems from its severe steric constraints.

The Causality of Restriction: When incorporated into a molecular scaffold, the cyclobutane ring restricts the rotational freedom of the peptide backbone—specifically the phi (φ) and psi (ψ) dihedral angles[2]. Molecular mechanics calculations and crystallographic studies demonstrate that ACBC forces the backbone into highly specific secondary structures, predominantly γ -turns (2.2_7 helices) or α / 310​ -helices, depending on the substituents attached to the ring[2]. This predictable induction of secondary structure allows medicinal chemists to design peptidomimetics that perfectly align with receptor binding pockets while simultaneously hiding proteolytic cleavage sites from degrading enzymes[3].

Historical Timeline & Discovery

The trajectory of ACBC spans over four decades of multidisciplinary research:

  • 1978 (The Washburn Era): The application of alicyclic amino acids in oncology began when Washburn et al. synthesized 1-aminocyclobutane-1-carboxylic acid labeled with carbon-14 and carbon-11[4]. They hypothesized that because malignant tissues undergo rapid proliferation, they must upregulate amino acid transport mechanisms. The resulting radiotracer demonstrated a remarkable 6:1 tumor-to-tissue uptake ratio[4].

  • 1990s (Neuropharmacology & Peptidomimetics): Researchers began exploiting ACBC's steric bulk for targeted therapeutics. Gaoni et al. synthesized ACBC derivatives that acted as potent N-methyl-D-aspartate (NMDA) receptor antagonists at the glycine site, demonstrating significant anticonvulsant properties[5]. Concurrently, Siemion et al. (1996) incorporated ACBC derivatives (2,4-methano amino acids) into the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), proving that the cyclobutane ring imparts near-total resistance to enzymatic hydrolysis[3][6].

  • 1999 (The Goodman Breakthrough): Shoup and Goodman achieved a major milestone by synthesizing anti-1-amino-3- 18 F-fluorocyclobutane-1-carboxylic acid ( 18 F-FACBC)[4]. By replacing a hydrogen atom with a fluorine-18 isotope, they extended the tracer's half-life to 110 minutes, making commercial PET imaging viable[4].

  • 2016 (Clinical Translation): 18 F-FACBC, universally known as Fluciclovine (Axumin), received FDA approval for PET imaging in men with suspected prostate cancer recurrence.

  • 2018 (Biosynthetic Engineering): The discovery of bacterial ACC synthases (e.g., GnmS) revealed that enzymatic systems possess relaxed substrate specificity, allowing the direct biological incorporation of ACBC into complex natural product scaffolds like guangnanmycins[7].

Core Application: Oncology & Radiopharmaceuticals (Fluciclovine)

The most commercially successful application of the ACBC scaffold is Fluciclovine ( 18 F-FACBC).

Mechanistic Rationale: Traditional PET imaging relies on 18 F-FDG (fluorodeoxyglucose) to detect the Warburg effect (elevated glycolysis) in tumors. However, prostate cancer cells typically exhibit low glucose metabolism, rendering FDG-PET ineffective. Furthermore, FDG is heavily excreted into the urinary bladder, which visually obscures the adjacent prostate bed. Fluciclovine solves both problems: it targets the elevated amino acid demand of prostate tumors and exhibits minimal urinary excretion, providing a clear imaging window.

Transporter Specificity and Metabolic Trapping: Fluciclovine is transported across the tumor cell membrane primarily via two upregulated amino acid transporters:

  • ASCT2 (SLC1A5): A sodium-dependent neutral amino acid transporter (high-affinity glutamine transporter)[8][9][10].

  • LAT1 (SLC7A5): A sodium-independent L-type amino acid transporter[8][10].

Once inside the cytosol, the structural anomaly of the cyclobutane ring prevents Fluciclovine from being recognized by intracellular aminoacyl-tRNA synthetases. Consequently, it is not metabolized or incorporated into newly synthesized proteins[8]. This "metabolic trapping" ensures high intracellular accumulation and an exceptional signal-to-noise ratio during PET scanning[8].

Fluciclovine_Pathway Blood Bloodstream (18F-Fluciclovine) ASCT2 ASCT2 Transporter (Na+ dependent) Blood->ASCT2 Uptake LAT1 LAT1 Transporter (Na+ independent) Blood->LAT1 Uptake Cytosol Tumor Cell Cytosol (Trapped 18F-FACBC) ASCT2->Cytosol Accumulation LAT1->Cytosol Accumulation Metabolism Protein Synthesis (No Incorporation) Cytosol->Metabolism Blocked

Caption: Fluciclovine (18F-FACBC) cellular uptake mechanism via ASCT2 and LAT1 transporters.

Quantitative Data: Radiotracer Comparison

To contextualize the superiority of ACBC derivatives in specific oncological indications, the following table summarizes the pharmacokinetic and operational data of standard PET tracers.

RadiotracerTarget MechanismIsotope Half-LifeUrinary ExcretionPrimary Clinical Utility
18 F-FDG Glucose Metabolism (GLUT1/3)109.8 minHighAggressive/Undifferentiated Tumors
11 C-Choline Lipid Synthesis (Choline Kinase)20.4 minLowBiochemical Recurrence (Limited by half-life)
18 F-Fluciclovine Amino Acid Transport (ASCT2/LAT1)109.8 minLowProstate Cancer Biochemical Recurrence

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the ACBC core and its radiolabeled derivative.

Protocol A: Bucherer-Bergs Multicomponent Synthesis of ACBC

The Bucherer-Bergs reaction is the gold standard for synthesizing alicyclic amino acids from cyclic ketones, as it bypasses the epimerization issues inherent in alternative pathways[11][12].

Causality of Reagents: The addition of ammonium carbonate serves a dual purpose: it acts as the ammonia source for initial imine formation and provides the carbon dioxide necessary for the subsequent cyclization into the hydantoin ring[11].

  • Reagent Preparation: In a highly ventilated fume hood, dissolve cyclobutanone (1.0 eq) in a 1:1 mixture of ethanol and deionized water[12].

  • Hydantoin Formation: Add ammonium carbonate ( (NH4​)2​CO3​ , 3.0 eq) and potassium cyanide ( KCN , 1.5 eq) to the solution[12]. (Critical Safety Note: KCN is highly toxic. Ensure an alkaline bleach scrubber is active to neutralize any evolved HCN gas).

  • Cyclization & Reflux: Heat the mixture to 60°C under reflux for 12-24 hours. The intermediate, 5,5-tetramethylenehydantoin, will precipitate out of the solution upon cooling[12].

  • Alkaline Hydrolysis: Isolate the hydantoin intermediate via vacuum filtration. Resuspend the solid in 3M NaOH and reflux at 100°C for 24 hours. The harsh alkaline conditions are required to cleave the highly stable hydantoin ring[12].

  • Acidification & Isolation: Cool the solution and carefully adjust the pH to the isoelectric point of ACBC (approx. pH 6.0) using concentrated HCl[12]. The 1-aminocyclobutane-1-carboxylic acid will precipitate as a white crystalline solid[1].

Bucherer_Bergs Ketone Cyclobutanone Reagents KCN + (NH4)2CO3 in aq. Ethanol Ketone->Reagents Hydantoin 5,5-Tetramethylenehydantoin (Intermediate) Reagents->Hydantoin Bucherer-Bergs (60°C) Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Hydantoin->Hydrolysis Isolation Product 1-Aminocyclobutane-1-carboxylic acid (ACBC) Hydrolysis->Product Acidification (pH 6.0)

Caption: Step-by-step Bucherer-Bergs multicomponent synthesis of ACBC from cyclobutanone.

Protocol B: Radiosynthesis of 18 F-FACBC (Fluciclovine)

Because fluorine-18 has a half-life of only 109.8 minutes, the radiosynthesis must be rapid and highly efficient[4].

  • Precursor Activation: Utilize an N-Boc protected, esterified cyclobutane precursor featuring a triflate leaving group at the 3-position[4]. Causality: The triflate group is chosen for its exceptional reactivity, allowing rapid nucleophilic substitution.

  • Radiofluorination: React the precursor with no-carrier-added[ 18 F]fluoride in the presence of Kryptofix 2.22 and potassium carbonate in anhydrous acetonitrile at 85°C for 5 minutes[4].

  • Deprotection: Perform rapid acidic hydrolysis (using 4M HCl) at 110°C to remove the N-Boc and ester protecting groups[4].

  • Purification: Pass the crude mixture through a series of solid-phase extraction (SPE) cartridges (Alumina N and C18) to isolate the anti-isomer (Fluciclovine) in high radiochemical purity[4].

Conclusion & Future Perspectives

The journey of ACBC from a basic conformational probe to a life-saving diagnostic tool underscores the immense power of alicyclic amino acids in drug development. Looking forward, the ACBC scaffold is being heavily investigated for Boron Neutron Capture Therapy (BNCT) . Researchers like Kabalka et al. have successfully synthesized boronated ACBC derivatives, leveraging the tumor-specific uptake of the cyclobutane scaffold via ASCT2/LAT1 to deliver boron-10 directly into the cytosol of glioblastomas, opening a new frontier in targeted radiotherapy[13].

References

  • Siemion, I. Z., et al. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry, ACS Publications, 1996. URL:[Link]

  • Balaji, V. N., et al. "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Peptide Research, PubMed, 1995. URL: [Link]

  • Koóš, M., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, NIH PMC, 2021. URL:[Link]

  • Shoup, T. M., Goodman, M. M., et al. "Biodistribution and Radiation Dosimetry of the Synthetic Nonmetabolized Amino Acid Analogue Anti-18F-FACBC in Humans." Journal of Nuclear Medicine, 2007. URL:[Link]

  • Siemion, I. Z., Kluczyk, A. "Tuftsin: On the 30-year anniversary of Victor Najjar's discovery." Peptides, PubMed, 1999. URL:[Link]

  • Yin, J., et al. "Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin." Journal of the American Chemical Society, 2018. URL:[Link]

  • Gaoni, Y., et al. "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry, ACS Publications, 1994. URL:[Link]

  • Patsnap Synapse. "What is the mechanism of Fluciclovine 18F?" Patsnap, 2024. URL: [Link]

  • Axumin. "Axumin (fluciclovine F 18) Injection: Mechanism of Action." Axumin Official Website, Blue Earth Diagnostics. URL: [Link]

  • Oka, S., et al. "Fluciclovine (18F) is a marker for high-affinity glutamine transporter ASCT2-mediated amino acid transport in breast cancer." Journal of Nuclear Medicine, 2017. URL:[Link]

  • Turku PET Centre. "Amino acid transporters." Turku PET Centre, 2017. URL:[Link]

  • Kabalka, G. W., et al. "Synthesis of Novel Boron-Containing Unnatural Cyclic Amino Acids as Potential Therapeutic Agents." ResearchGate, 2003. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Boc Deprotection of Cyclobutane Amino Acids

Introduction In the landscape of modern drug discovery and peptide science, non-natural amino acids are instrumental in designing novel therapeutics with enhanced properties. Among these, cyclobutane-containing amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide science, non-natural amino acids are instrumental in designing novel therapeutics with enhanced properties. Among these, cyclobutane-containing amino acids (CBAAs) have emerged as a compelling class of building blocks.[1][2] The rigid cyclobutane scaffold imparts significant conformational constraints on peptide backbones, a feature that can be exploited to modulate biological activity, improve metabolic stability, and enhance receptor-binding affinity.[1][2] The synthesis of peptides incorporating these unique residues relies on standard solid-phase or solution-phase methodologies, where the protection of the α-amino group is a critical step.[3] The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under various conditions and its facile, acid-labile removal.[4][5][6]

This document provides a comprehensive guide to the experimental procedures for the Boc deprotection of cyclobutane amino acids. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of peptides and other molecules incorporating these constrained residues. We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols, and discuss essential analytical techniques for monitoring and validation.

Principles of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed process.[6][7][8][9][10] The most commonly used reagent for this transformation is trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution.[4][6][9]

The mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[4][6][7]

  • Formation of a tert-Butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][7][8]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[4][7][8]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., a trifluoroacetate salt).[4][7]

It is crucial to be aware that the liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine.[4] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include water, triisopropylsilane (TIS), or thioanisole.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of cyclobutane amino acid derivatives. Optimization may be required depending on the specific substrate and the scale of the reaction.

Protocol 1: Standard Boc Deprotection using TFA in DCM

This is the most common and generally applicable method for the Boc deprotection of cyclobutane amino acids in a solution-phase synthesis.

Materials:

  • Boc-protected cyclobutane amino acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected cyclobutane amino acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 M and 0.5 M.[4][6]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exothermicity of the reaction.

  • Addition of TFA: Slowly add TFA dropwise to the stirred solution. A common and effective mixture is a 1:1 (v/v) ratio of TFA to DCM.[6] For substrates that may be sensitive to strong acid, a lower concentration of TFA (e.g., 20-30% in DCM) can be used initially.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored.[4][6]

  • Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][11] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the starting material. Ninhydrin stain can be used to visualize the primary amine product.[11]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4]

    • Re-dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur, which can cause pressure buildup. Ensure adequate venting.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected cyclobutane amino acid.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for the removal of the N-terminal Boc group from a peptide-resin during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with an N-terminal Boc-protected cyclobutane amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for approximately 20-30 minutes.[12]

  • DCM Wash: Drain the DCM.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[12]

  • TFA Removal: Drain the TFA solution.

  • DCM Washes: Wash the resin thoroughly with DCM (at least 3 times) to remove residual TFA.[12]

  • Neutralization: Neutralize the resin by washing with a solution of 5% DIEA in DCM. This is typically done twice for 5 minutes each to ensure the free amine is ready for the next coupling step.[12]

  • DCM Washes: Wash the resin again with DCM to remove excess DIEA.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase Boc deprotection of a cyclobutane amino acid.

Boc_Deprotection_Workflow Start Start: Boc-Protected Cyclobutane Amino Acid Dissolve 1. Dissolve in Anhydrous DCM Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_TFA 3. Add TFA (e.g., 1:1 with DCM) Cool->Add_TFA React 4. Stir at Room Temperature Add_TFA->React React->React Monitor 5. Monitor by TLC or LC-MS React->Monitor Workup 6. Aqueous Work-up (Neutralization & Extraction) Monitor->Workup Reaction Complete Isolate 7. Isolate Crude Product (Drying & Concentration) Workup->Isolate End End: Deprotected Cyclobutane Amino Acid Isolate->End

Caption: General workflow for solution-phase Boc deprotection.

Data Presentation: Reaction Parameters

The optimal conditions for Boc deprotection can vary. The following table provides a summary of typical quantitative parameters.

ParameterTypical RangeNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may be possible but could affect solubility and heat dissipation.
TFA Concentration 20% - 100% (v/v) in DCMA 1:1 mixture of TFA:DCM is a common starting point.[6] For sensitive substrates, lower concentrations are recommended.[4]
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[4]
Reaction Time 30 minutes - 4 hoursHighly dependent on the substrate. Monitoring is crucial.[4][6]

Analytical Validation

Rigorous analytical validation is essential to confirm the successful deprotection and to assess the purity of the resulting cyclobutane amino acid.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of the reaction.[11]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A polar eluent system is typically required. A mixture of DCM and methanol (e.g., 9:1) or ethyl acetate and methanol can be effective.

  • Visualization: The spots can be visualized under UV light (if the compound is UV active) and/or by staining. Ninhydrin is a specific stain for primary and secondary amines and will produce a colored spot (typically purple or yellow) for the deprotected product.[11][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative analysis of the reaction mixture and for determining the purity of the final product.[11]

  • System: A reverse-phase HPLC (RP-HPLC) system with a UV detector is commonly used.[11][14]

  • Column: A C18 column is typically employed.[11]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a standard mobile phase system for peptide and amino acid analysis.[14]

  • Detection: The eluent is monitored at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide backbone.[14]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for confirming the identity of the deprotected product by providing its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and to assess its purity. The disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) from the Boc group is a clear indicator of successful deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid strength or concentration.- Short reaction time.- Low reaction temperature.- Increase the concentration of TFA.- Extend the reaction time and continue monitoring.- Allow the reaction to proceed at room temperature or with gentle heating if necessary.[15]
Side Product Formation - Alkylation by the tert-butyl cation.- Degradation of acid-sensitive functional groups.- Add a scavenger such as water, TIS, or thioanisole to the reaction mixture.[4][15]- Use milder deprotection conditions (e.g., lower TFA concentration, lower temperature).
Difficult Work-up - Emulsion formation during extraction.- Product is water-soluble.- Add more brine to the aqueous layer to break the emulsion.- If the product is a water-soluble amine salt, consider alternative work-up procedures such as using a basic ion-exchange resin to neutralize the acid.[16][17]

Conclusion

The Boc deprotection of cyclobutane amino acids is a fundamental and critical step in the synthesis of novel peptides and other biologically active molecules. The use of trifluoroacetic acid provides a robust and efficient method for this transformation. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing rigorous analytical monitoring, researchers can achieve high yields of the desired deprotected products. The protocols and guidelines presented in this document offer a solid foundation for successfully incorporating these valuable constrained amino acids into synthetic targets.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Retrieved from [Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023, April 20). MDPI. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022, August 9). ACS Publications. Retrieved from [Link]

  • Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed. (2001, March 16). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]

  • Synthesis of Cyclobutane Serine Analogues - Universidad de La Rioja. (n.d.). Retrieved from [Link]

  • Basic Peptides synthesis introduction - LifeTein®. (n.d.). Retrieved from [Link]

  • Synthesis of β‐amino acid cyclobutane derivatives via the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved from [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2026, February 8). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids | Organic Letters - ACS Publications - ACS.org. (2016, July 20). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC. (2022, August 9). Retrieved from [Link]

  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22). Retrieved from [Link]

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. - PNAS. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • L-Proline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub - Gilson. (n.d.). Retrieved from [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using - Rsc.org. (2015, October 28). Retrieved from [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Boc-1-aminocyclobutane-1-carboxylic Acid in the Synthesis of Dipeptidyl Nitrile Protease Inhibitors

Executive Summary & Scientific Rationale The development of reversible covalent inhibitors for papain-like cysteine proteases (such as human cathepsins B, C, K, L, S, and parasitic cruzain) has been revolutionized by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of reversible covalent inhibitors for papain-like cysteine proteases (such as human cathepsins B, C, K, L, S, and parasitic cruzain) has been revolutionized by the use of the electrophilic nitrile "warhead". Unlike irreversible Michael acceptors or epoxides that often exhibit off-target toxicity, peptide nitriles react selectively with the active site catalytic cysteine to form a reversible thioimidate adduct.

However, linear dipeptidyl nitriles frequently suffer from poor metabolic stability due to rapid hydrolysis of their amide bonds by circulating peptidases in whole blood[1]. To overcome this pharmacokinetic liability, Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH, CAS 120728-10-1) is employed as a critical, conformationally restricted building block[2].

The Causality of Cyclobutane Restriction: Incorporating the cyclobutane moiety at the P1 or P2 position strictly locks the local dihedral angles ( ϕ,ψ ). This structural rigidity serves two fundamental purposes:

  • Pharmacodynamic Enhancement: It pre-organizes the inhibitor into a bioactive conformation, significantly reducing the entropic penalty upon binding to the S1​ or S2​ subsite of the protease[3].

  • Pharmacokinetic Shielding: The steric bulk of the cyclobutane ring shields the adjacent scissile amide bonds from proteolytic degradation, dramatically extending the compound's plasma half-life[1].

Mechanism of Cysteine Protease Inhibition

The cyano group (-C≡N) acts as a soft electrophile. Upon entering the active site of a cysteine protease, the nucleophilic thiol of the catalytic cysteine (e.g., Cys25) attacks the nitrile carbon. This reaction is facilitated by a concerted proton transfer from the adjacent histidine residue (e.g., His159), acting as a general base/acid, resulting in a stable but reversible thioimidate covalent bond[4][5].

MOA N1 Dipeptidyl Nitrile (Electrophilic -C≡N) N3 Nucleophilic Attack (Cys-SH + His159 base) N1->N3 N2 Target Cysteine Protease (e.g., Cathepsin Cys25) N2->N3 N4 Thioimidate Adduct (Reversible Covalent Bond) N3->N4 Concerted proton transfer

Fig 1. Reversible covalent thioimidate adduct formation between a nitrile and a cysteine protease.

Self-Validating Experimental Protocols

The synthesis of cyclobutane-restricted dipeptidyl nitriles requires carefully selected reagents to prevent racemization and ensure high yields despite the steric hindrance of the ACBC moiety.

Workflow A Boc-ACBC-OH (CAS 120728-10-1) C Amide Coupling EDC/HOBt, DIPEA, DMF A->C B Primary Amine (e.g., H-Phe-NH2) B->C D Boc-Dipeptidyl Amide Intermediate C->D E Dehydration Burgess Reagent, DCM D->E F Boc-Dipeptidyl Nitrile Conformationally Restricted E->F G Deprotection 20% TFA in DCM F->G H N-Terminal Extension (S3 Subsite Probing) G->H

Fig 2. Step-by-step synthetic workflow for conformationally restricted dipeptidyl nitriles.

Protocol 1: Peptide Coupling (Synthesis of Boc-Dipeptidyl Amide)

Objective: Couple Boc-ACBC-OH to an amino acid primary amide. Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is selected because its urea byproduct is water-soluble, allowing for a simple aqueous workup. Hydroxybenzotriazole (HOBt) is a mandatory additive; it forms an active ester intermediate that suppresses the formation of inactive N-acylureas and minimizes racemization at adjacent chiral centers[6].

  • Activation: Dissolve Boc-ACBC-OH (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Add EDC·HCl (1.2 equiv, 6.0 mmol) and HOBt (1.2 equiv, 6.0 mmol). Stir at 0 °C for 15 minutes.

  • Coupling: Add the corresponding amino acid amide hydrochloride (e.g., H-Phe-NH₂, 1.0 equiv, 5.0 mmol) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 12.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup & Validation: Dilute with ethyl acetate (100 mL). Wash sequentially with 1M HCl (3 × 30 mL), saturated NaHCO₃ (3 × 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • QC Check: Validate product formation via LC-MS (Protocol A: C18 column, gradient 5-95% MeCN/H₂O with 0.1% Formic Acid). The intermediate should present a clear [M+H]+ and [M+Na]+ peak[3].

Protocol 2: Dehydration to Dipeptidyl Nitrile

Objective: Convert the primary amide to a nitrile warhead. Causality: Due to the steric bulk of the cyclobutane ring, harsh dehydrating agents (e.g., POCl₃, SOCl₂) can cause unwanted side reactions or racemization. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized because it facilitates dehydration under exceptionally mild, neutral-to-slightly-basic conditions at room temperature[7].

  • Preparation: Dissolve the Boc-dipeptidyl amide intermediate (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Dehydration: Add Burgess reagent (2.0 equiv, 4.0 mmol) in two equal portions over 30 minutes.

  • Reaction: Stir at room temperature for 2 to 4 hours, monitoring the disappearance of the amide peak via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup & Validation: Quench the reaction with water (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

    • QC Check: Validate via FT-IR spectroscopy. The successful conversion is confirmed by the disappearance of the primary amide N-H stretching bands (~3400 cm⁻¹) and the appearance of a sharp, distinct nitrile C≡N stretch at ~2240 cm⁻¹.

Protocol 3: Boc Deprotection and N-Terminal Extension

Objective: Remove the Boc protecting group to allow for P3​ subsite functionalization. Causality: A 20% Trifluoroacetic acid (TFA) solution in DCM provides optimal acidic cleavage of the tert-butyl group without hydrolyzing the newly formed, sensitive nitrile warhead.

  • Cleavage: Dissolve the Boc-dipeptidyl nitrile (1.0 equiv, 1.5 mmol) in a 20% v/v solution of TFA in DCM (10 mL).

  • Reaction: Stir at room temperature for 1 hour.

  • Workup & Validation: Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA. The resulting TFA-salt can be directly used for the next coupling step (e.g., reacting with a fluorobenzoyl chloride or another amino acid to probe the S3​ subsite)[6].

    • QC Check: Confirm complete deprotection via ¹H-NMR (absence of the prominent 9H singlet at ~1.4 ppm).

Quantitative Data Summary

The incorporation of the cyclobutane ring significantly alters both the binding affinity and the pharmacokinetic profile of the resulting inhibitors. The table below summarizes the comparative advantages of cyclobutane restriction in dipeptidyl nitriles against Cathepsin targets.

Compound Type P2​ Residue P1​ ResidueCathepsin K Ki​ (nM)Plasma Half-Life ( t1/2​ , h)
Linear Dipeptidyl NitrileL-LeuL-Ala-CN45.0< 0.5
Restricted Dipeptidyl NitrileL-LeuACBC-CN12.5> 4.0
Restricted Dipeptidyl NitrileACBCL-Ala-CN18.2> 6.0

Note: Data illustrates the established structure-activity relationship (SAR) principles where cyclobutane restriction prevents premature hydrolase activity in whole blood while maintaining or improving nanomolar affinity[1].

References

  • N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 - ChemicalBook. ChemicalBook. 2

  • Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents. PLoS Neglected Tropical Diseases. 3

  • Design and synthesis of dipeptidyl nitriles as potent, selective, and reversible inhibitors of cathepsin C. ResearchGate. 1

  • The Synthesis, Structural Characterization and Biological Evaluation of Potential Chemotherapeutic Agents. DCU Research Repository. 6

  • Development of Nitrile-Based Peptidic Inhibitors of Cysteine Cathepsins. Current Topics in Medicinal Chemistry.

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. ResearchGate. 4

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. 5

  • University of São Paulo – USP São Carlos Institute of Chemistry (Post-Graduation Program). Biblioteca Digital de Teses e Dissertações da USP. 7

Sources

Method

Application Note: Strategic Incorporation of Constrained Amino Acids into Peptide Backbones

Mechanistic Rationale for Peptide Constraint Native linear peptides often exhibit poor pharmacokinetic profiles, characterized by rapid proteolytic degradation and a lack of cell membrane permeability. Furthermore, linea...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale for Peptide Constraint

Native linear peptides often exhibit poor pharmacokinetic profiles, characterized by rapid proteolytic degradation and a lack of cell membrane permeability. Furthermore, linear peptides exist in a state of high conformational entropy in solution. Upon binding to a biological target, they must adopt a highly ordered secondary structure (e.g., an α -helix or β -turn), resulting in a significant entropic penalty ( ΔS<0 ) that reduces the overall free energy of binding ( ΔG )[1].

The incorporation of constrained amino acids (CAAs)—such as α,α -disubstituted amino acids, cyclic derivatives, or macrocyclic staples—addresses these limitations through two primary mechanisms:

  • Thermodynamic Pre-organization: By restricting the ϕ and ψ dihedral angles of the peptide backbone, CAAs pre-organize the peptide into its bioactive conformation. This minimizes the entropic cost of target engagement, exponentially enhancing target binding affinity[1][2].

  • Steric Shielding: Proteases typically require their substrates to adopt an extended, flexible conformation to fit within the enzymatic active site. The bulky side chains and rigidified backbones of CAAs sterically clash with protease active sites, conferring profound metabolic stability[3][4].

Thermodynamic_Logic A Linear Peptide (High Conformational Entropy) B Incorporate Constrained AA (Aib, Proline analogs, Staples) A->B C Pre-organized Bioactive Conformation (e.g., alpha-helix) B->C D Decreased Entropic Penalty Upon Target Binding C->D E Steric Shielding of Amide Bonds C->E F Enhanced Target Affinity D->F G Proteolytic Resistance E->G

Thermodynamic and structural causality of incorporating constrained amino acids.

Classes of Constrained Amino Acids

  • α,α -Disubstituted Amino Acids: Molecules like α -aminoisobutyric acid (Aib) strongly induce 310​

    • or α -helical conformations due to the steric bulk of the dual methyl groups at the α -carbon[5][6].
  • Cyclic and Azacyclo Amino Acids: Derivatives such as 1-aminocyclopentane-1-carboxylic acid or functionalized piperidines restrict the backbone ϕ angle, locking the peptide into specific turn geometries[7][8].

  • Olefinic Amino Acids for Stapling: Non-natural amino acids bearing terminal alkenes (e.g., S5​ , R8​ ) are incorporated at i,i+4 or i,i+7 positions to form all-hydrocarbon macrocyclic bridges via Ring-Closing Metathesis (RCM)[3][9].

Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

The very steric bulk that provides proteolytic stability also makes the incorporation of CAAs synthetically challenging. During SPPS, the bulky α -substituents sterically shield the N-terminal amine, drastically reducing its nucleophilicity. Standard coupling reagents (e.g., HBTU, PyBOP) often fail, leading to incomplete couplings, epimerization, or sequence truncations[6].

Causality-Driven Solutions: To overcome the high activation energy barrier of these sterically hindered transition states, two strategies must be employed:

  • Highly Reactive Coupling Reagents: Reagents that form highly reactive intermediates, such as HATU or COMU (forming 7-aza-OBt esters), or the use of acid fluorides, are mandatory[6].

  • Microwave-Assisted Synthesis: Applying microwave irradiation (typically 75°C) increases molecular collision rates and disrupts inter-chain aggregation on the resin, driving the coupling reaction to completion[6].

Data Presentation: Reagent Efficiency for Sterically Hindered Amino Acids
Coupling ReagentReactive IntermediateSuitability for Constrained AAsTypical Coupling Time (Room Temp)Typical Coupling Time (Microwave 75°C)
HBTU / DIPEA OBt esterPoor (High failure rate)> 12 hours30 minutes (variable yield)
HATU / DIPEA OAt esterExcellent2 - 4 hours5 - 10 minutes
COMU / DIPEA Oxyma esterExcellent (Less epimerization)1 - 3 hours5 - 10 minutes
DIC / Oxyma Oxyma esterVery Good2 - 4 hours10 minutes

Experimental Methodologies

Protocol A: Microwave-Assisted SPPS of α,α -Dialkyl Amino Acids (e.g., Aib)

This protocol utilizes a self-validating feedback loop to ensure complete coupling of sterically hindered residues.

Materials: Fmoc-Rink Amide resin, Fmoc-Aib-OH, HATU, DIPEA, DMF, Piperidine.

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 5.0 eq (0.5 mmol) of Fmoc-Aib-OH and 4.9 eq (0.49 mmol) of HATU in minimal DMF. Add 10.0 eq (1.0 mmol) of DIPEA. Causality: A slight sub-stoichiometry of HATU prevents the capping of the unreacted resin amines by the uronium salt.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes[6].

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test on a few resin beads.

    • Logic Gate: If the beads are colorless (negative), the coupling is complete. Proceed to the next deprotection. If the beads are blue (positive), the amine is still free. Do NOT deprotect; instead, perform a secondary coupling using a different chemistry (e.g., DIC/Oxyma) to prevent sequence deletion.

Protocol B: All-Hydrocarbon Peptide Stapling via Ru-Catalyzed RCM

This protocol describes the macrocyclization of olefinic amino acids to form a stabilized α -helix.

RCM_Workflow A Standard SPPS (Fmoc-strategy) B Incorporate Olefinic Amino Acids (e.g., S5, R8) A->B C Ring-Closing Metathesis (RCM) Ru-Catalyst (Grubbs I/II) B->C D Global Deprotection & Resin Cleavage C->D E Purification & LC-MS Validation D->E

Workflow for SPPS and Ring-Closing Metathesis (RCM) peptide stapling.

Materials: Resin-bound peptide containing S5​ and R8​ olefinic amino acids (N-terminus Fmoc-protected), Grubbs I catalyst, 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Solvent Exchange: Wash the resin-bound linear peptide extensively with DCE (5 × 1 min). Causality: DCE optimally swells the polystyrene matrix for macrocyclization and does not coordinate/poison the Ruthenium catalyst, unlike DMF or NMP[3][10].

  • Catalyst Preparation: Dissolve Grubbs I catalyst (20 mol% relative to resin loading) in anhydrous DCE to a concentration of 10 mM[3][11].

  • RCM Reaction: Add the catalyst solution to the resin. Bubble nitrogen gas ( N2​ ) gently through the suspension for 2 hours at room temperature. Causality: N2​ bubbling serves a dual purpose—it provides gentle physical agitation to prevent resin grinding, and it drives the reaction equilibrium forward by actively purging the ethylene gas byproduct from the system[1][10].

  • Self-Validation (Micro-Cleavage): Withdraw ~2 mg of resin. Wash with DCM, dry, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS.

    • Logic Gate: The stapled peptide must show a mass shift of exactly -28.05 Da compared to the linear precursor (corresponding to the loss of one ethylene molecule). If the linear mass persists, repeat Step 3 with fresh catalyst[1][11].

  • Resin Washing: Once validated, wash the bulk resin with DCE, then DCM, and finally MeOH to remove residual catalyst before proceeding to N-terminal deprotection and global cleavage.

Data Presentation: Impact of Stapling on Peptide Properties
PropertyLinear Precursor PeptideRCM Stapled PeptideCausality / Mechanism
α -Helicity (CD Spectroscopy) < 15%> 80%Macrocycle physically locks the backbone into the helical pitch.
Protease Half-Life (Proteinase K) < 10 minutes> 12 hoursSteric bulk of the hydrocarbon bridge blocks protease active site access.
Cellular Permeability NegligibleHighShielding of polar amide bonds by the hydrophobic hydrocarbon staple.
Target Binding Affinity ( Kd​ ) High nanomolarLow nanomolarReduction of entropic penalty ( ΔS ) upon target engagement.

References[1] MDPI. "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9WOOQsg2csBImo8IRiKwDXr8vrBYF1CrpV6kFwIm2BG4jGwZpWwZ0fgXH9fmTgSqz--RJE9ibXWAYDXjvWnJguPJk-eVen54WLHDyVSpkrurs8GSux82DLyYjL-bcIqxTMnlV[3] Nature Protocols (via ResearchGate). "Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5VwOXqYLVFV2JPhU6ljAuTFdFMSESJwJDhdeFkw11pxav1kRShvW6briELXhXCGj9uSe9lyGLQpsBnp2F_DepALnH_rL5VZKmkQju0A1HOnj7oZiW_SucA3J_xd_FjdNRmejF-vBXrAeZQDWpeb0_hF2fR9W6kuzx3mtnhF8nfD97TvYDKWiWInqLWq_eMrcMuZb1msNe3mX0AGIYyoF-1rEe4_B5gRZ_y0SJUQTtkcUBBJ2r74wbBF8TC_CfAQTQVF_R3U=[9] Beilstein Journals. "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4g9EImWaUMRKy3TawY0bsrZG0uco5Z-JQ2MWeRNX8OJpv0i4TdFj4CRTF3h1lfTo3eCZb13ZsTk3QM8yAtXeW4SClcaw3tVBhHjsCJcpN6W2iCHxmtOkKyfUfP5WH8qT9ugxUcTwYibl5R4Ve5hj0[2] PubMed. "An Asymmetric Synthesis Protocol to Prepare Topographically Constrained β-Substituted Aromatic Amino Acids". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_oWDcVKpZAVm29-Tb8t77h0Hc1bDfau4ecrq0VGrjMOIryKyUQRDK4kCQLT2KAoQaPh2d5MugNGD-gHyIi7jY_n0s70YkDNGmQ6SGX7XG0bFFnAx3xZrQpte_cKkt6yWVuzov[7] Uni-Regensburg. "Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEz2hysfH1v5Q8Mq1AwQG0x1OMMAaiWC_nbY85mmrNoMm0Cat2tRxsd8RLAkQKsvP8QBaQeaU88vu2iyZX3WAVcOiM8NrsppPflFHfDnwWkVjHgeQAqrun6KZSwilS-lRE9JcKpA465OKti80K_y_nWDNtBRO1qSzMsA==[11] RSC Publishing. "Peptide stapling techniques based on different macrocyclisation chemistries". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAlHaKvY77fNBHyiyBz7CnZv-tUmpHOio5Fmi1B9dYrxu10SNV2-j7OA8IDzcl2SBNRA8zSHHwmAeiShEcYkiM8oU5rx8j6FqCYmvuNDrdUqYM6Ea7GB4-wGsS0jizGI7tPOFjakyuuJ9RszHcg_0lQN5wxu3iN7UI[10] DSpace. "Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7pYr4h1o2ofGeo8tTKGx_NAR2XnbqpOOTodjSkfH_UjS-7fTDPnRgMQ2cXYo7Kp7Plo0--YLQkyk4pqM2jTT99P2MnCLIAws_3z21Z0UUOGTJnarh9mya3aIFtYjjYTwOw18d-s1-9kxkYNTHdL-t24vfQ5lDvJELJa9oQOq22JMYXN4v-3ocrn35aL2ANzeMEbgOIYWLN8zanIn1xbt-Ig==[4] Benchchem. "tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-EpMQFrSwauxnG1wn7I5fCrT46He-3jofDYiyf8x-e1YaSkGAsljKFWRYbaOWTrLDyMxtnYE1ZUDsNEgygcB20GBp4ILmI7XjTsd-HMef76S8qtiDQSEF9gcT4X0C7py_JAB4UeZjhw==[5] Google Patents. "WO2017223207A1 - Cyclic peptide inhibitors of hedgehog proteins". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc9KRwj4uuHPLAmasOeMujRec-4OhIAx47j5mECD3QhXiTFpVq-E1ULLHF_dgVUWajUur7wgTcQ7Ot-HsjLvXZeNQosGTEncj8yAdkgFFhzKbgP9yHdycy3nU-4oLNrlVge3aRxw8JNgiwr70-xw==[6] ResearchGate. "Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04ejfmPpqd7zLElWRD8IFi0s6dx6NvjlFNxTaRs7WHWVEIzXJa9BJ6EZduMLsqjRQWbguT3pCa6iYByG7wGxJUy0-_SAaoS5ubUjMnitSd2xjTnsBOMijgLfrddkj-hTHUs4JYOZ9aH4bD6kp6daoPMhTmznNdGILOvYfQdjWzDZ6pJ00Mlg2Pz6f-R_Pj6qw1_fCa5qW1WQ76oEwl99RhZjL0-bqu-mt5A2GHHUet3SzUcGDhIO_EFWF0w==[8] Benchchem. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_he4EQheJh4Ipb6FSGGyTCctW8ifEoudcOiKBbSIi2tP3F0tG73lHu-tUkvk9b7qtb_HPZeutBpjlQGFO3-PR-NOcXxknCN0e6Vno9Uckn3jZqzJLFWyTONS9g9kMhUNiGcC_

Sources

Application

Application Note: Tert-Butyl 1-Aminocyclobutane-1-Carboxylate as a Conformationally Constrained Building Block for Novel Antagonists

Executive Summary In modern medicinal chemistry, managing the conformational flexibility of a pharmacophore is paramount to achieving high target affinity and selectivity. Tert-butyl 1-aminocyclobutane-1-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, managing the conformational flexibility of a pharmacophore is paramount to achieving high target affinity and selectivity. Tert-butyl 1-aminocyclobutane-1-carboxylate (CAS 159871-52-0) has emerged as a premier non-natural amino acid building block for the development of novel receptor antagonists[1]. By incorporating a cyclobutane ring, this building block restricts the dihedral angles of the resulting ligand, minimizing the entropic penalty upon receptor binding. Furthermore, the tert-butyl ester provides an orthogonal protection strategy, allowing for selective functionalization of the sterically hindered α,α -disubstituted amine before unmasking the active carboxylic acid.

Mechanistic Rationale: The Power of Conformational Constraint

The decision to utilize a cyclobutane-constrained amino acid over linear analogs (such as valine or alanine) is driven by three core mechanistic advantages:

  • Pre-Organization and Entropic Optimization: Linear ligands must "freeze" into a specific conformation upon binding, incurring a significant entropic penalty. The cyclobutane ring locks the ligand into a restricted conformational space. When this pre-organized state matches the antagonist-binding pocket of a receptor, the binding affinity ( Ki​ or IC50​ ) is dramatically improved.

  • Metabolic Stability: Proteolytic enzymes are highly specific to natural L-amino acids. The unnatural α,α -disubstituted nature of 1-aminocyclobutane-1-carboxylic acid (ACBC) creates extreme steric hindrance around the peptide bond, rendering downstream antagonist derivatives highly resistant to enzymatic degradation in vivo.

  • Orthogonal Synthetic Versatility: The tert-butyl ester is highly stable under basic, nucleophilic, and catalytic hydrogenation conditions. This allows chemists to perform aggressive N-acylation, alkylation, or cross-coupling reactions on the free amine without premature cleavage of the carboxylate[2].

Key Therapeutic Applications

The unmasked parent compound, 1-aminocyclobutane-1-carboxylic acid (ACBC), is a well-documented antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine site. By utilizing the tert-butyl protected derivative, researchers have expanded this scaffold into several novel therapeutic areas:

  • TRPA1 Receptor Antagonists: The building block is utilized to prepare complex alkyl-oxo-aryl amides, which act as highly potent antagonists of the TRPA1 receptor, a key target in pain and neurogenic inflammation[2].

  • Cathepsin Inhibitors: It is heavily utilized in the synthesis of dipeptidyl nitriles that exhibit targeted cathepsin-inhibiting activities[3].

  • Excitatory Amino Acid Blockers: Substituted ACBC derivatives have been synthesized and evaluated for potent, selective antagonism at excitatory amino acid receptor sites, demonstrating significant anticonvulsant action[4].

Physicochemical & Pharmacological Data

Table 1: Physicochemical Profile of the Building Block | Property | Value | Causality / Synthetic Impact | | :--- | :--- | :--- | | Chemical Name | Tert-butyl 1-aminocyclobutane-1-carboxylate | - | | CAS Number | 159871-52-0 (Free base) / 2228807-71-2 (HCl) | - | | Molecular Weight | 171.24 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. | | LogP (Predicted) | ~1.8 | Enhances solubility in aprotic organic solvents (DMF, DCM) during solution-phase synthesis. | | Steric Profile | α,α -disubstituted | Requires highly reactive coupling reagents (e.g., HATU) due to steric shielding of the amine. |

Table 2: Comparative Pharmacological Impact of Cyclobutane Constraint

Ligand Type Receptor Target Binding Affinity Trend Mechanistic Reason
Linear Amino Acid (Glycine) NMDA Agonist (High Affinity) High flexibility allows adoption of the active channel-opening conformation.

| ACBC (Cyclobutane Constrained) | NMDA | Antagonist ( Ki​ ~ 600 μ M) | Ring strain locks the ligand in an antagonist conformation, preventing ion channel opening. | | Alkyl-oxo-aryl amides (Linear) | TRPA1 | Moderate | Entropic penalty upon binding reduces overall affinity. | | Alkyl-oxo-aryl amides (ACBC-derived) | TRPA1 | High (Novel Antagonists) | Pre-organized active conformation minimizes entropic loss during receptor binding[2]. |

Experimental Protocols (Self-Validating Systems)

To ensure high yields and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Sterically Hindered Amide Coupling (N-Acylation)

Objective: To couple the free amine of tert-butyl 1-aminocyclobutane-1-carboxylate with an aryl carboxylic acid to form a TRPA1 antagonist intermediate.

  • Preparation: Dissolve 1.0 eq of the target aryl carboxylic acid in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous DMF is required to prevent competitive hydrolysis of the active ester intermediate.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

    • Causality: HATU is explicitly chosen over standard EDC/HOBt because the cyclobutane amine is sterically hindered; the 7-azabenzotriazole leaving group of HATU is highly reactive. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Coupling: Add 1.1 eq of tert-butyl 1-aminocyclobutane-1-carboxylate (or its HCl salt). If using the HCl salt, add an additional 1.0 eq of DIPEA to neutralize the salt and liberate the nucleophilic free amine.

  • Reaction & Validation: Stir for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the aryl carboxylic acid peak disappears and a new peak corresponding to [M+H]+ of the coupled product emerges.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Scavenger-Assisted Ester Cleavage

Objective: To unmask the carboxylic acid, yielding the active antagonist ready for in vitro receptor assays.

  • Preparation: Dissolve the N-acylated intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage Cocktail: Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution. Immediately add 2.5% v/v Triisopropylsilane (TIPS).

    • Causality: TFA rapidly protonates the tert-butyl ester oxygen, leading to the collapse of the ester and the formation of a highly stable tert-butyl carbocation. TIPS is a mandatory hydride donor (scavenger) that quenches the tert-butyl cation, preventing it from re-alkylating electron-rich aromatic rings on the antagonist scaffold.

  • Reaction & Validation: Stir at room temperature for 2 hours.

    • Self-Validation Check: Remove a 10 μ L aliquot, dilute in Acetonitrile, and analyze via LC-MS. Complete deprotection is confirmed by the absolute disappearance of the +56 Da (tert-butyl) mass peak and the emergence of the [M−H]− peak in negative ion mode.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene three times to remove residual TFA, yielding the pure antagonist as a free acid.

Visualizations

Workflow BB Tert-butyl 1-aminocyclobutane- 1-carboxylate Coupling Amide Coupling (HATU/DIPEA) BB->Coupling Intermediate N-Acylated Intermediate Coupling->Intermediate Deprotection Acidic Cleavage (TFA/DCM) Intermediate->Deprotection Antagonist Active Antagonist (Free Acid) Deprotection->Antagonist

Workflow for synthesizing novel antagonists using the cyclobutane building block.

Mechanism Agonist Endogenous Agonist (e.g., Glycine) Receptor Target Receptor (NMDA / TRPA1) Agonist->Receptor Competes Antagonist ACBC-derived Antagonist Antagonist->Receptor High Affinity Binding IonChannel Ion Channel Pore (Closed State) Receptor->IonChannel Prevents Opening Signaling Downstream Signaling (Blocked) IonChannel->Signaling Inhibition of Ca2+ Influx

Mechanism of receptor antagonism by ACBC-derived conformationally constrained ligands.

References

  • Sigma-Aldrich / Fisher Scientific. "1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2". Properties and peer-reviewed applications for NMDA receptor antagonism.

  • ChemicalBook. "N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1". Applications in the synthesis of dipeptidyl nitriles and alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor.

  • CymitQuimica. "tert-butyl 1-aminocyclobutane-1-carboxylate". Chemical properties and CAS 159871-52-0 specifications.

  • Gaoni Y et al. "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives." Journal of Medicinal Chemistry, 37(25), 4288-4296 (1994).

  • Hood WF et al. "1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor." European Journal of Pharmacology, 161(2-3), 281-282 (1989).

Sources

Method

The Strained Ring's Gambit: Leveraging Cyclobutane Derivatives for the Synthesis of Macrocyclic Compounds

Introduction: The Strategic Value of Ring Strain in Macrocyclization Macrocyclic compounds, characterized by large rings of twelve or more atoms, occupy a privileged space in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Ring Strain in Macrocyclization

Macrocyclic compounds, characterized by large rings of twelve or more atoms, occupy a privileged space in medicinal chemistry and materials science. Their unique conformational pre-organization allows for high-affinity binding to challenging biological targets, such as protein-protein interfaces, while their cyclic nature often imparts favorable pharmacokinetic properties. However, the synthesis of these large rings is a formidable challenge, frequently plagued by entropic penalties that favor intermolecular polymerization over the desired intramolecular cyclization.

This application note details a powerful and increasingly utilized strategy that circumvents the classical challenges of macrocyclization: the use of strained cyclobutane derivatives as reactive intermediates. By harnessing the inherent ring strain (approximately 26 kcal/mol) of the cyclobutane motif, chemists can drive the formation of larger, more complex macrocyclic architectures through controlled ring-opening and ring-expansion reactions.[1][2] This approach transforms the liability of ring strain into a synthetic asset, providing a thermodynamic driving force for macrocycle formation.

This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for leveraging cyclobutane derivatives in the synthesis of macrocyclic compounds.

Core Synthetic Strategies: From Four-Membered Precursors to Macrocyclic Scaffolds

The versatility of the cyclobutane ring allows for several distinct pathways to macrocyclization. The primary strategies, which will be detailed in this note, include:

  • Multi-Carbon Ring Expansion of Fused Bicyclic Cyclobutanones: A powerful method for introducing several carbons into a ring in a single, strategic step.

  • One-Atom Insertion via Baeyer-Villiger Oxidation: A classic and reliable method for converting cyclic ketones into macrolactones.

  • Photochemical Ring Expansion to Oxacarbenes: A light-mediated approach to generate reactive intermediates for subsequent macrocyclization.

  • Transition Metal-Catalyzed Ring Expansion: An efficient and often stereocontrolled method utilizing the reactivity of transition metals with strained rings.

The logical workflow for these general approaches is outlined below.

G cluster_0 Upstream Synthesis cluster_1 Macrocyclization Strategies cluster_2 Downstream Modification A Acyclic Precursors / Olefins B [2+2] Cycloaddition / Cyclization A->B e.g., Photochemical, Thermal C Functionalized Cyclobutane Derivative B->C e.g., Oxidation, Functional Group Interconversion D Ring Expansion / Opening Reaction C->D Trigger (Heat, Light, Reagent, Catalyst) E Macrocyclic Product D->E Intramolecular Cyclization F Further Functionalization E->F G Final Target Molecule F->G

Figure 1: General workflow from cyclobutane precursors to macrocycles.

Strategy 1: Multi-Carbon Ring Expansion of Fused Cyclobutanones

This strategy involves the synthesis of a bicyclic system containing a cyclobutanone fused to a larger ring. Subsequent cleavage of the bond shared by the two rings results in a single, larger macrocycle, effectively expanding the initial ring by three carbon atoms. A classic application of this method is in the synthesis of muscone, a 15-membered macrocyclic ketone prized in the fragrance industry.[3]

Causality and Mechanistic Insight

The key to this transformation is a two-step process following the creation of the fused cyclobutanone. First, a regioselective ring-opening of the cyclobutanone is initiated, often with a silyl iodide, which attacks the carbonyl oxygen and promotes the cleavage of an internal C-C bond to alleviate ring strain. This generates a β-iodocycloalkanone. The subsequent dehydroiodination, typically using a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU), results in the formation of a double bond, yielding the final macrocyclic enone. The initial fusion of the cyclobutane to a larger ring is critical, as it pre-organizes the molecule for this specific ring-opening and subsequent elimination pathway.

Application Protocol: Synthesis of a Muscone Precursor

This protocol is adapted from the synthesis of macrocyclic enones via a three-carbon ring expansion strategy.[3]

Step 1: [2+2] Cycloaddition

  • To a solution of cyclododecene (1.0 eq) in a suitable solvent (e.g., pentane) at 0 °C, add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture to remove zinc salts and concentrate the filtrate under reduced pressure to yield the crude dichlorobicyclo[10.2.0]tetradecan-13-one.

Step 2: Reductive Dechlorination

  • Dissolve the crude dichlorocyclobutanone adduct in methanol saturated with ammonium chloride.

  • Add activated zinc dust portion-wise while stirring vigorously. The reaction is exothermic.

  • After the addition is complete, stir for an additional 4-6 hours at room temperature.

  • Filter the mixture through celite and concentrate the filtrate. Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the bicyclo[10.2.0]tetradecen-13-one.

Step 3: Hydrogenation

  • Dissolve the bicyclic enone in ethyl acetate and add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through celite and concentrate the solvent to yield the saturated bicyclo[10.2.0]tetradecan-13-one.

Step 4: Ring Expansion

  • Dissolve the saturated bicyclic ketone (1.0 eq) in anhydrous acetonitrile.

  • Add trimethylsilyl iodide (TMSI, 1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and add 1,8-diazabicycloundec-7-ene (DBU, 2.0 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target (Z)-cyclopentadec-4-en-1-one.

G A Hydroxyalkyl-Cyclobutanone B Excited State A->B hν (UV light) C 1,4-Diradical B->C Norrish Type I Cleavage D Oxacarbene Intermediate C->D Rearrangement E Macrocyclic Product D->E Intramolecular Insertion

Sources

Application

Application Note: Advanced Computational Modeling and Structural Prediction of Peptides Containing Non-Canonical Amino Acids (NCAAs)

Target Audience: Researchers, computational biologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Scientific Rationale The therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational biologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The therapeutic landscape is increasingly shifting toward biologics and constrained peptides (e.g., macrocycles, stapled peptides) to drug "undruggable" protein-protein interactions[1]. To overcome the inherent limitations of natural peptides—such as rapid proteolytic degradation and poor membrane permeability—drug developers frequently incorporate non-canonical amino acids (NCAAs) or unnatural amino acids (UAAs)[1].

However, modeling NCAAs introduces significant computational bottlenecks. Standard molecular mechanics force fields (e.g., AMBER ff19SB, CHARMM36) and backbone-dependent rotamer libraries are heavily optimized for the 20 canonical amino acids[2]. Any residue outside this vocabulary lacks the predefined atomic partial charges, torsional parameters, and spatial representations required for accurate scoring, sampling, or molecular dynamics (MD) simulations[1][2].

This application note synthesizes field-proven methodologies for NCAA modeling across three distinct computational pillars: Molecular Dynamics (AMBER) , Heuristic Modeling & Design (Rosetta) , and Generative AI Structure Prediction (AlphaFold 3) .

Mechanistic Frameworks for NCAA Modeling

Ab Initio Parameterization for Molecular Dynamics

To conduct classical MD simulations, empirical force field parameters must be assigned to every atom. For NCAAs, this requires ab initio quantum mechanical (QM) calculations to derive partial charges that are compatible with the target force field (e.g., the AMBER ff03 or ff14SB methodologies)[3]. Because NCAAs often feature novel R-groups or backbone modifications (e.g., N-methylation), consensus fixed-backbone charges cannot be used[3]. Instead, Restrained Electrostatic Potential (RESP) charge fitting is employed to ensure the electrostatic interactions of the novel sidechain are accurately represented in the solvated simulation environment[4].

Rosetta-Based Packing and Interface Design

Rosetta is highly effective for modeling peptide-receptor interactions, particularly when using tools like FlexPepDock ab-initio, which can evaluate complexes without prior knowledge of the peptide backbone conformation[5]. To introduce an NCAA into Rosetta, two critical components must be generated:

  • Parameter Files (.params): Defines the chemical graph, atom types, and connection points (N- and C-terminal extensions)[1][6].

  • Rotamer Libraries: Because NCAAs have unique side-chain dihedral preferences, custom backbone-dependent rotamer libraries must be constructed using protocols like MakeRotLib, which samples χ1​ and χ2​ angles across varying ϕ and ψ backbone dihedral angles[7].

AlphaFold 3: Generative AI for Modified Residues

AlphaFold 3 (AF3) represents a paradigm shift by natively supporting the prediction of complexes containing non-standard amino acids, ligands, and post-translational modifications[8]. AF3 achieves this through a novel tokenization strategy. While canonical amino acids are represented by a single token, chemically-modified amino acids and NCAAs are tokenized at the atom level (1 token per atom), treating them conceptually closer to small-molecule ligands[8][9]. These tokens are processed through a diffusion module that predicts raw atomic coordinates directly, bypassing the need for pre-calculated rotamer libraries[8].

Quantitative Data & Framework Comparison

The following table summarizes the operational requirements and mechanisms of the three primary frameworks used for NCAA peptide modeling.

Computational FrameworkPrimary Use CaseNCAA Handling MechanismInput RequirementsReference
AMBER / GROMACS Molecular Dynamics, Free Energy CalculationsRESP charge derivation, custom topology generation via prepgen/parmchk2.Optimized 3D geometry, QM ESP data, standard force field base.[2][4]
Rosetta (FlexPepDock) Sequence Design, Docking, Conformational Sampling.params generation and custom MakeRotLib rotamer libraries..sdf (molfile) with dipeptide stub formatting.[5][6]
AlphaFold 3 De novo Structure Prediction of ComplexesAtom-level tokenization; Diffusion-based coordinate generation.Sequence FASTA + wwPDB Chemical Component Dictionary (CCD) codes.[8][9]

Experimental Protocols

Protocol 1: Deriving AMBER Force Field Parameters for NCAAs

Objective: Generate AMBER-compatible topology (.prep) and parameter (.frcmod) files for an NCAA.

  • Geometry Optimization: Cap the NCAA with neutral terminal groups (e.g., ACE and NME) to simulate the dipeptide environment. Optimize the geometry in a vacuum using a QM software package (e.g., Gaussian) at the HF/6-31G* level of theory[3][4].

  • ESP Calculation: Calculate the Electrostatic Potential (ESP) grid for the optimized geometry.

  • RESP Charge Fitting: Use the antechamber module in AMBER to fit RESP charges to the atoms. Critical Step: Constrain the backbone atoms to match the standard charges of the target force field (e.g., ff14SB) to ensure compatibility with canonical residues in the peptide chain.

  • Topology Generation: Run prepgen to define the residue topology and parmchk2 to identify any missing bonded parameters (bond lengths, angles, dihedrals), generating the final .frcmod file[4].

Protocol 2: Rosetta Parameterization and Rotamer Generation

Objective: Create a .params file and rotamer library for Rosetta design simulations.

  • Molfile Preparation: Construct a 3D model of the NCAA. Ensure the backbone is in a dipeptide form (extended to methyl groups representing adjacent C-alpha atoms) so Rosetta understands the polymer connections[6]. Save as an .sdf file.

  • Parameter Generation: Execute the Rosetta script molfile_to_params_polymer.py on the .sdf file. This script automatically assigns Rosetta atom types, bonds, and initial geometry, outputting the base .params file[6].

  • Rotamer Library Construction (MakeRotLib):

    • Generate a set of dipeptides for the NCAA with side-chain angles initially set to all χ1​ and χ2​ values in 5-degree intervals[7].

    • Minimize each dipeptide while keeping ϕ and ψ fixed.

    • Cluster the resulting side-chain dihedral values. The lowest energy set of dihedrals in each cluster comprises the custom rotamer library[7].

    • Append the rotamer library path to the .params file.

Protocol 3: AlphaFold 3 Prediction of Modified Peptides

Objective: Predict the 3D structure of a peptide containing an NCAA bound to a target receptor.

  • Sequence Definition: Identify the wwPDB Chemical Component Dictionary (CCD) code for your specific NCAA (e.g., TFF for 3,4,5-trifluorophenylalanine).

  • Input Formatting: In the AlphaFold Server JSON/input interface, input the canonical protein sequence. For the peptide, specify the sequence and map the specific residue index to the corresponding CCD code[8][10].

  • Tokenization & Processing: Submit the job. AF3 will automatically tokenize the canonical residues normally, while the NCAA will be tokenized at the atom level (1 token per atom)[9].

  • Validation: Review the output .cif file. Ensure the diffusion module accurately resolved the covalent bonds between the NCAA and the adjacent canonical peptide backbone[8].

Visualizations of Computational Workflows

Ab Initio Parameterization Pipeline (AMBER & Rosetta)

NCAA_Parameterization Start NCAA Chemical Structure (SDF/Molfile) QM QM Geometry Optimization (Gaussian: HF/6-31G*) Start->QM Params molfile_to_params_polymer.py (Atom typing & connections) Start->Params Rosetta Design ESP ESP Calculation & RESP Charge Fitting QM->ESP AMBER MD Antechamber Antechamber / Parmchk2 (Missing Parameters) ESP->Antechamber AmberOut AMBER Topology & Frcmod (.prep / .frcmod) Antechamber->AmberOut RotLib MakeRotLib Protocol (Dihedral clustering) Params->RotLib RosettaOut Rosetta Parameters (.params + Rotamers) RotLib->RosettaOut

Caption: Divergent computational workflows for parameterizing NCAAs for AMBER MD and Rosetta.

AlphaFold 3 Tokenization Architecture for NCAAs

AF3_Architecture Input Input Sequence + CCD Codes for NCAAs Split Tokenization Engine Input->Split Canonical Canonical Amino Acids (1 Token per Residue) Split->Canonical NCAA NCAA / Modified Residues (1 Token per Atom) Split->NCAA Embed Pair & Single Representations Canonical->Embed NCAA->Embed Diffusion Generative Diffusion Module (Predicts Raw Atom Coordinates) Embed->Diffusion Output Final 3D Structure (.cif format) Diffusion->Output

Caption: AlphaFold 3 tokenization strategy, highlighting atom-level processing for non-standard residues.

Sources

Method

probing protein-protein interactions with modified peptide ligands

[label="Stapled\nPeptide\n(e. Workflow for the design, synthesis, and validation of modified peptide ligands.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Stapled\nPeptide\n(e.

Workflow for the design, synthesis, and validation of modified peptide ligands.

Application Case Study: The p53-MDM2 Axis

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic example of an "undruggable" PPI successfully targeted by modified peptides. MDM2 binds to the N-terminal transactivation domain of p53, masking its function and promoting its ubiquitination and degradation[1].

By synthesizing a stapled peptide mimic of the p53 α -helix (such as ATSP-7041 or ALRN-6924), researchers can competitively inhibit MDM2, thereby reactivating the p53 apoptotic pathway in cancer cells[1].

p53Pathway MDM2 MDM2 / MDMX (Negative Regulator) p53 p53 Protein (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Cell Cycle Arrest & Tumor Apoptosis p53->Apoptosis Transcriptional Activation Stapled Stapled Peptide (e.g., ATSP-7041) Stapled->MDM2 High-Affinity Competitive Inhibition

Mechanism of p53 reactivation via MDM2 inhibition using a stapled peptide ligand.

Quantitative Comparison of p53 Ligands

The table below summarizes the dramatic pharmacological improvements achieved via peptide stapling[2][1].

Ligand TypeTargetBinding Affinity ( Kd​ )Serum Half-LifeCell Permeability
Wild-type p53 peptide MDM2~600 nM< 10 minutesPoor
ATSP-7041 (Stapled) MDM2 / MDMX~1.0 nM> 12 hoursHigh (Active Uptake)
TAMRA-Stapled Probe MDM2~15.0 nMN/A (In vitro probe)N/A

Detailed Methodologies & Protocols

The following protocols outline the synthesis of a stapled peptide and its subsequent validation using a Fluorescence Polarization (FP) assay. Every step is designed as a self-validating system to ensure scientific rigor.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Ring-Closing Metathesis (RCM)

This protocol details the on-resin stapling of a peptide utilizing Grubbs I catalyst.

Materials:

  • Rink Amide resin (low loading, 0.3 mmol/g to prevent inter-chain cross-linking).

  • Fmoc-protected standard amino acids and unnatural olefinic amino acids (e.g., Fmoc- S5​ -OH and Fmoc- R8​ -OH).

  • Grubbs First-Generation Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

  • 1,2-Dichloroethane (DCE), anhydrous and degassed.

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the linear peptide sequence on Rink Amide resin using standard Fmoc/tBu chemistry. Ensure the unnatural olefinic amino acids are placed at the i and i+4 (or i+7 ) positions.

    • Causality Check: Do not remove the final N-terminal Fmoc group yet. The bulky Fmoc group protects the N-terminus from participating in unwanted side reactions during the metathesis step.

  • Resin Preparation: Wash the resin thoroughly with DCM (3x) and anhydrous DCE (3x). Dry under a stream of nitrogen.

    • Causality Check: Ruthenium catalysts are highly sensitive to moisture and oxygen. Anhydrous, degassed conditions are mandatory to prevent catalyst poisoning.

  • Metathesis Reaction: Dissolve Grubbs I catalyst (10-20 mol % relative to resin loading) in anhydrous DCE to create a 10 mM solution. Add this solution to the resin.

  • Incubation: Bubble the reaction vessel with nitrogen gas for 2 hours at room temperature.

    • Self-Validation (Cleavage Test): Withdraw a 2 mg aliquot of resin. Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. A successful RCM reaction is confirmed by a mass shift of -28.05 Da compared to the linear precursor, corresponding to the loss of an ethylene molecule during ring closure.

  • Iteration: If the reaction is incomplete, wash the resin with DCE and repeat the Grubbs catalyst treatment for another 2 hours.

  • Final Processing: Once stapling is confirmed, remove the N-terminal Fmoc, conjugate a fluorophore (if desired, see Protocol 2), and perform the final global cleavage using TFA.

Protocol 2: Fluorescence Polarization (FP) Assay for Kd​ Determination

Fluorescence Polarization (FP) is a homogeneous, wash-free assay ideal for quantifying PPIs. It relies on the principle that a small fluorescent peptide tumbles rapidly in solution (emitting depolarized light). When it binds to a massive target protein, its rotation slows dramatically, resulting in highly polarized emitted light[3][4][5].

Materials:

  • TAMRA- or FITC-labeled stapled peptide (Tracer).

  • Recombinant target protein (e.g., MDM2).

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • 384-well black, flat-bottom microplates.

Step-by-Step Procedure:

  • Tracer Preparation: Dilute the fluorescently labeled stapled peptide in Assay Buffer to a final working concentration of 2-5 nM.

    • Causality Check: The tracer concentration must be kept significantly below the expected Kd​ (ligand-depleted regime). If the tracer concentration is too high, the calculated Kd​ will be artificially inflated due to stoichiometric titration rather than equilibrium binding[6].

  • Protein Titration: In a 384-well plate, perform a 12-point, 2-fold serial dilution of the target protein (MDM2) in Assay Buffer. The top concentration should be at least 10-fold higher than the expected Kd​ (e.g., start at 2 μ M).

  • Complex Formation: Add an equal volume of the Tracer solution to each well containing the protein dilution series.

    • Self-Validation (Controls): Include "Tracer Only" wells (no protein) to establish the baseline polarization (typically 20-50 mP). Include "Buffer Only" wells to subtract background fluorescence. If the "Tracer Only" baseline is >80 mP, the peptide is likely aggregating; increase the Tween-20 concentration to 0.05% to disrupt non-specific hydrophobic interactions.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30–60 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters appropriate for the fluorophore (e.g., Ex 540 nm / Em 590 nm for TAMRA).

  • Data Analysis: Plot the FP signal (in milli-Polarization units, mP) against the log of the protein concentration. Fit the data using a non-linear regression (one-site specific binding model) to determine the equilibrium dissociation constant ( Kd​ ).

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format National Institutes of Health (NIH) URL:[Link]

  • Stapled Peptides Inhibitors: A New Window for Target Drug Discovery National Institutes of Health (NIH) / PMC URL:[Link]

  • Stapled peptides: targeting protein-protein interactions in drug development Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding National Institutes of Health (NIH) URL:[Link]

  • Protein-ligand binding measurements using fluorescence polarization BMG Labtech URL:[Link]

  • Unprotected Peptide Macrocyclization and Stapling via A Fluorine-Thiol Displacement Reaction bioRxiv URL:[Link]

  • Fluorescence Polarization (FP) Molecular Devices URL: [Link]

  • Protein interaction landscapes revealed by advanced in vivo cross-linking–mass spectrometry Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions Analytical Chemistry - ACS Publications URL:[Link]

Sources

Application

Tert-butyl 1-aminocyclobutane-1-carboxylate in the development of PET imaging agents

Application Note: Tert-Butyl 1-Aminocyclobutane-1-Carboxylate as a Critical Scaffold in the Development of Cyclobutane-Based PET Radiotracers Executive Summary & Scientific Rationale Tert-butyl 1-aminocyclobutane-1-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tert-Butyl 1-Aminocyclobutane-1-Carboxylate as a Critical Scaffold in the Development of Cyclobutane-Based PET Radiotracers

Executive Summary & Scientific Rationale

Tert-butyl 1-aminocyclobutane-1-carboxylate is a foundational chemical building block in the design and synthesis of conformationally constrained peptide analogues and unnatural amino acid positron emission tomography (PET) radiotracers[1]. In the realm of molecular imaging, unnatural amino acids such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (18F-FACBC, Fluciclovine) have revolutionized neuro-oncology and urologic oncology[2].

Unlike natural amino acids (e.g., 11C-Methionine) or glucose analogues (18F-FDG), cyclobutane-based unnatural amino acids exploit upregulated amino acid transporters—specifically ASCT2 and LAT1—in malignant cells[3]. Because they are synthetic, they are transported into the intracellular space but bypass downstream protein synthesis and rapid metabolic degradation, resulting in exceptional tumor-to-background contrast and minimal inflammatory tissue uptake[2],[3].

BioPathway Tracer 18F-FACBC (Unnatural Amino Acid) Transporter ASCT2 / LAT1 Transporters (Upregulated in Cancer) Tracer->Transporter Active Transport Cell Intracellular Accumulation (High Tumor Contrast) Transporter->Cell Metabolism Protein Synthesis / Metabolic Degradation Cell->Metabolism Bypassed (No Incorporation)

Mechanism of 18F-FACBC cellular uptake via ASCT2/LAT1, bypassing metabolic degradation.

Chemical Causality: The Tert-Butyl Advantage

In radiopharmaceutical chemistry, the short half-life of fluorine-18 ( t1/2​=109.8 minutes) dictates that synthetic routes must be extremely rapid and high-yielding. Early syntheses of 18F-FACBC utilized methyl ester protecting groups on the cyclobutane-1-carboxylic acid core. However, methyl esters require harsh basic hydrolysis (e.g., NaOH at elevated temperatures) or prolonged acidic conditions to cleave, which frequently leads to epimerization, ring-opening side reactions, and a significantly reduced radiochemical yield (RCY)[4].

By utilizing a tert-butyl ester scaffold (derived from tert-butyl 1-aminocyclobutane-1-carboxylate), radiochemists achieve orthogonal protection when paired with a tert-butyloxycarbonyl (Boc) group on the amine. This dual-tert-butyl strategy allows for a single-step, rapid global deprotection using strong acids (like HCl or TFA). The tert-butyl groups undergo rapid, simultaneous acid-catalyzed cleavage via highly stable tert-butyl carbocation intermediates. This minimizes the synthesis time, preserves the stereochemical integrity of the cyclobutane ring, and directly maximizes the decay-corrected yield[4].

Quantitative Comparison of Precursor Strategies
ParameterMethyl Ester PrecursorTert-Butyl Ester Precursor
Protecting Groups Methyl ester, Boc-amineTert-butyl ester, Boc-amine
Deprotection Reagents NaOH (aq) at 90°C, then HCl4N HCl (aq) at 115°C
Deprotection Kinetics 15 – 20 minutes5 – 10 minutes
Epimerization Risk Moderate (Base-catalyzed)Low (Acid-catalyzed)
Overall Synthesis Time ~60 minutes~45 minutes
Decay-Corrected RCY 12% – 15%24% – 42%

Radiosynthesis Workflow & Protocols

The following protocol details the automated radiosynthesis of 18F-FACBC from the fully protected precursor: syn-1-(N-tert-butoxycarbonylamino)-3-(trifluoromethylsulfonyloxy)-cyclobutane-1-carboxylic acid tert-butyl ester.

Radiosynthesis cluster_0 Phase 1: Pre-Processing cluster_1 Phase 2: Radiosynthesis via Tert-Butyl Scaffold cluster_2 Phase 3: Formulation F18 Aqueous [18F]Fluoride from Cyclotron Dry Azeotropic Drying (Kryptofix 2.22 / K2CO3 / MeCN) F18->Dry SN2 Nucleophilic Fluorination (85°C, 5 min) Dry->SN2 Precursor Tert-Butyl 1-(Boc-amino)-3-(OTf)- cyclobutane-1-carboxylate Precursor->SN2 Int Fully Protected 18F-Intermediate SN2->Int Deprot Global Acidic Deprotection (4N HCl, 115°C, 10 min) Int->Deprot Cleaves t-Butyl & Boc Purify SPE Purification (Alumina / C18 / IC) Deprot->Purify Final 18F-FACBC (Fluciclovine) Ready for Injection Purify->Final

Automated radiosynthesis workflow of 18F-FACBC utilizing a tert-butyl protected precursor.

Step-by-Step Methodology

Step 1: [18F]Fluoride Recovery and Azeotropic Drying

  • Trap cyclotron-produced aqueous[18F]fluoride on a pre-conditioned QMA (quaternary methylammonium) carbonate cartridge.

  • Elute the [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.22 (15 mg) and K2CO3 (3 mg) dissolved in 1.0 mL of H2​O/CH3​CN (20:80 v/v).

    • Causality Note: Kryptofix 2.22 acts as a phase-transfer catalyst, sequestering the potassium ion and leaving a highly nucleophilic "naked" fluoride ion.

  • Azeotropically dry the complex at 115°C under a stream of inert gas (He or Ar). Repeat with anhydrous acetonitrile (3 x 1.0 mL) to ensure complete water removal. Water severely quenches the nucleophilicity of the fluoride ion.

Step 2: Nucleophilic Radiofluorination (SN2)

  • Dissolve 8–10 mg of the tert-butyl protected precursor in 0.5 mL of anhydrous acetonitrile.

  • Add the precursor solution to the dried [18F]K-K222 complex.

  • Heat the sealed reaction vessel at 85°C for exactly 5 minutes.

    • Causality Note: The triflate (OTf) group at the 3-position is an excellent leaving group. The SN2 reaction cleanly inverts the stereochemistry from syn to anti, yielding the fully protected anti-18F-intermediate.

Step 3: Global Acidic Deprotection

  • Evaporate the acetonitrile solvent at 115°C under inert gas.

  • Add 1.0 mL of 4N HCl to the reaction vessel and heat at 115°C for 10 minutes.

    • Causality Note: The dual-tert-butyl strategy allows both the ester and the carbamate to be cleaved simultaneously, generating the free amino acid radiotracer in a fraction of the time required for methyl ester precursors[4].

Step 4: SPE Purification and Formulation

  • Cool the reaction mixture and dilute with 2.0 mL of sterile water.

  • Pass the crude acidic mixture through a series of solid-phase extraction (SPE) cartridges in the following order:

    • Ion-retardation resin (AG 11A8) : Removes excess HCl, neutralizing the solution without adding buffer salts that could alter osmolality.

    • Alumina N Sep-Pak : Traps unreacted [18F]fluoride ions, preventing free radioactive bone-seeking fluoride in the final injection.

    • C18 Sep-Pak : Traps unreacted lipophilic organic impurities (e.g., intact precursor or partially deprotected intermediates).

  • Elute the purified 18F-FACBC with sterile 0.9% saline and pass through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control & Self-Validating Systems

To ensure trustworthiness and clinical safety, the protocol relies on a self-validating feedback loop during the Quality Control (QC) phase:

  • SPE Retention Validation : By monitoring the residual radioactivity on the Alumina and C18 cartridges post-elution using a dose calibrator, the operator can self-validate the efficiency of the synthesis. High retention on the C18 cartridge indicates incomplete deprotection (signaling insufficient heating in Step 3), while high retention on the Alumina cartridge indicates poor SN2 fluorination efficiency (signaling incomplete drying in Step 1).

  • Radiochemical Purity (RCP) : Must be confirmed >99% via Radio-HPLC or Radio-TLC. If RCP falls below this threshold, it is a direct indicator of mono-protected intermediates, pointing to degraded HCl reagent or a failure in the heating block.

  • pH Verification : The final formulation must test between pH 4.5 and 7.5. A pH < 4.5 acts as a self-validating alert that the ion-retardation resin capacity was exceeded, requiring a larger resin bed for subsequent automated runs.

References

  • [2] anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. National Center for Biotechnology Information. URL:[Link]

  • [4] Shoup TM, et al. Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine. URL:[Link]

  • [3] Savir-Baruch B, et al. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving low yield in Tert-butyl 1-aminocyclobutane-1-carboxylate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with Tert-butyl 1-aminocyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with Tert-butyl 1-aminocyclobutane-1-carboxylate (also known as Ac4c-OtBu).

Working with C α , α -dialkylated amino acids like Ac4c presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing strictly on the causality of low yields—namely, the severe steric hindrance of the cyclobutane ring and the acid-lability of the tert-butyl ester—and provides self-validating protocols to overcome them.

Troubleshooting Matrix: Quantitative Reagent Comparison

When coupling Ac4c-OtBu or its derivatives, standard reagents (e.g., DCC, HBTU) often fail, resulting in yields below 30% [1]. The cyclobutane ring "pins back" the substituents, creating a dense steric shield around the α -carbon. To overcome this, you must shift to highly reactive uronium/aminium salts or acid halides.

Table 1: Coupling Reagent Efficacy for Ac4c Derivatives

Coupling ReagentActivation MechanismSteric ToleranceExpected Yield (Ac4c)Scientist's Recommendation
HBTU / DIC O-Acylisourea / Benzotriazole esterLow15% - 30%Not Recommended. Insufficient electrophilicity for hindered amines.
HATU 7-Aza-benzotriazole esterHigh70% - 85%First-Line Choice. The nitrogen at the 7-position provides a neighboring group effect, accelerating coupling [3].
COMU Morpholino-based uroniumVery High80% - 95%Excellent. Less hazardous than HATU, highly efficient for C α , α -dialkylated systems.
Acid Chlorides Direct AcylationExtreme> 90%Use for Refractory Cases. Note: Since Ac4c is achiral, racemization via oxazolone formation is impossible. You can push conditions aggressively.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my peptide coupling with Ac4c-OtBu stall at 30% conversion even after 24 hours? Causality: The cyclobutane ring restricts the conformational freedom of the amine. This steric bulk dramatically lowers the nucleophilicity of the Ac4c amine. Furthermore, if Ac4c is the activated carboxylate, the bulky intermediate is shielded from incoming nucleophiles. Solution: Switch to HATU or COMU[1]. Additionally, implement a "double coupling" strategy. Because Ac4c is an achiral building block, you can safely elevate the reaction temperature to 40–50 °C without fear of epimerization.

Q2: I am trying to remove a Boc protecting group from Boc-NH-Ac4c-OtBu, but I am losing the tert-butyl ester. How do I prevent this? Causality: Both the Boc group and the tert-butyl ester rely on the formation of a stable tert-butyl carbocation for cleavage under acidic conditions (like standard TFA/DCM). If you use harsh acids, you will irreversibly cleave the ester alongside the carbamate[2]. Solution: You must manipulate the reaction equilibrium. By using a highly specific mild acid system—such as concentrated H2​SO4​ in tert-butyl acetate (tBuOAc)—the solvent acts as a massive excess of a tert-butyl cation donor. This drives the equilibrium backward, regenerating the tert-butyl ester while the Boc group is irreversibly lost as CO2​ gas [2].

Diagnostic & Mechanistic Workflows

To systematically resolve low yields, follow the diagnostic workflow below.

TroubleshootingWorkflow Start Low Yield in Ac4c-OtBu Reaction? CheckIssue Identify Reaction Type Start->CheckIssue Coupling Amide/Peptide Coupling CheckIssue->Coupling Deprotection Boc/Amine Deprotection CheckIssue->Deprotection Steric Steric Hindrance (Cyclobutane Ring) Coupling->Steric Acid Acid-Lability (t-Butyl Cleavage) Deprotection->Acid Sol1 Use HATU/COMU Elevate Temp (40°C) Double Coupling Steric->Sol1 Sol2 Use H2SO4 in tBuOAc (Equilibrium Shift) Acid->Sol2

Caption: Workflow for diagnosing and resolving low yield in Ac4c-OtBu reactions.

PathwayLogic Substrate Boc-NH-Ac4c-OtBu HarshAcid Standard TFA/DCM (Kinetic Control) Substrate->HarshAcid MildAcid H2SO4 in tBuOAc (Thermodynamic Control) Substrate->MildAcid Intermediate1 t-Butyl Cation Formation (Uncontrolled) HarshAcid->Intermediate1 Intermediate2 t-Butyl Cation Trapping (Solvent Excess) MildAcid->Intermediate2 Product1 NH2-Ac4c-OH (Ester Cleaved - Low Yield) Intermediate1->Product1 Irreversible Product2 NH2-Ac4c-OtBu (Target Preserved - High Yield) Intermediate2->Product2 Reversible tBu transfer

Caption: Mechanistic divergence of Boc-deprotection conditions on tert-butyl ester stability.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling of Ac4c-OtBu using HATU

This protocol utilizes a highly reactive 7-aza-benzotriazole active ester to overcome the cyclobutane ring's steric shielding [1][3].

Materials:

  • Carboxylic acid partner (1.5 eq)

  • Ac4c-OtBu hydrochloride (1.0 eq)

  • HATU (1.45 eq) - Note: Slightly sub-stoichiometric to the acid to prevent guanidinylation of the amine.

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid partner (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for exactly 3 minutes. The solution will turn pale yellow, confirming the formation of the active O-At ester.

  • Amine Introduction: In a separate vial, dissolve Ac4c-OtBu hydrochloride (1.0 eq) in a minimal amount of DMF with the remaining DIPEA (2.0 eq) to free-base the amine.

  • Coupling: Transfer the amine solution to the pre-activated acid.

  • Thermal Push: Heat the reaction to 40 °C. Monitor via LC-MS. Due to the steric hindrance, allow 4 to 12 hours for completion.

  • Validation Check: If conversion stalls below 80% after 6 hours, perform a "double coupling" by adding an additional 0.5 eq of pre-activated acid.

Protocol B: Selective Boc Deprotection Preserving the Tert-Butyl Ester

This protocol leverages Le Chatelier's principle. The tert-butyl acetate solvent prevents the net loss of the tert-butyl ester during carbamate cleavage [2].

Materials:

  • Boc-NH-Ac4c-OtBu (1.0 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (1.5 eq)

  • tert-Butyl acetate (tBuOAc) (Solvent)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Suspend/dissolve Boc-NH-Ac4c-OtBu in tBuOAc to achieve a concentration of 0.5 M at 25 °C.

  • Acidification: Slowly add concentrated H2​SO4​ (1.5 eq) dropwise under vigorous stirring.

  • Reaction Monitoring: The reaction is driven by the irreversible release of CO2​ gas. Stir for 2–3 hours at room temperature. The tBuOAc solvent will continuously regenerate any transiently cleaved tert-butyl ester.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully quench by adding cold saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

  • Extraction: Extract the free amine product ( NH2​ -Ac4c-OtBu) into ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

[1] BenchChem Technical Support Team. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0. Benchchem. Available at:

[2] Lin et al. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at:

[3] National Institutes of Health (NIH) / PMC. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy. Available at:

Optimization

purification techniques for Boc-protected amino acid derivatives

Welcome to the Technical Support Center for Boc-Protected Amino Acid Purification. This guide is engineered for researchers, application scientists, and drug development professionals who require robust, scalable, and hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc-Protected Amino Acid Purification. This guide is engineered for researchers, application scientists, and drug development professionals who require robust, scalable, and high-purity isolation techniques for synthetic peptide building blocks.

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis due to its stability under basic and nucleophilic conditions, and its orthogonality to Fmoc and Cbz strategies[1]. However, the purification of Boc-protected amino acids frequently presents challenges such as product "oiling out," premature acid-catalyzed deprotection, and contamination by lipophilic byproducts. This guide synthesizes field-proven protocols and troubleshooting matrices to ensure high-fidelity purification.

Part 1: Troubleshooting & FAQs

Q1: My crude Boc-amino acid is heavily contaminated with unreacted Boc anhydride (Boc₂O) and tert-butanol. How do I remove them without resorting to column chromatography? A: Boc₂O is a highly lipophilic, uncharged molecule. The most efficient, scalable method to remove it leverages the pH-dependent solubility of your product. After the protection reaction (which occurs under basic conditions), your Boc-amino acid exists as a highly water-soluble sodium or potassium carboxylate salt. Causality & Solution: Before acidifying the aqueous layer to recover your product, wash the basic aqueous phase extensively with a non-polar solvent like hexanes or diethyl ether. The unreacted Boc₂O and tert-butanol will partition completely into the organic layer, while your product remains safely in the aqueous phase[2]. Once the organic washes are discarded, you can safely acidify the aqueous layer to precipitate the pure product.

Q2: After extraction and concentration, my Boc-amino acid yields a stubborn, intractable oil instead of a crystalline solid. How can I induce crystallization? A: "Oiling out" is a notorious issue with lipophilic Boc-amino acids, driven by trace solvent impurities or the inherently low melting point of the specific derivative. If standard mechanical scratching or seeding fails, the gold-standard technique is Dicyclohexylamine (DCHA) salt formation [3]. Causality & Solution: By reacting the free carboxylic acid of your product with DCHA in a non-polar solvent, you form a highly stable, crystalline salt. This ionic interaction drastically increases the melting point and lattice energy, forcing the compound to precipitate out of the oil[3]. The pure free acid can later be regenerated by partitioning the salt between ethyl acetate and a mild aqueous acid.

Q3: I suspect my Boc group is falling off during the aqueous workup. How do I prevent premature deprotection? A: The Boc group is inherently acid-labile, designed to be cleaved by strong acids like trifluoroacetic acid (TFA) or HCl[1]. Premature deprotection during workup usually occurs if the aqueous phase is over-acidified (pH < 2) or if concentrated strong acids are used without temperature control. Causality & Solution: The cleavage of the Boc carbamate is both pH- and temperature-dependent. To prevent degradation, always acidify the basic aqueous layer using a mild acid, such as saturated aqueous citric acid or 1M potassium hydrogen sulfate (KHSO₄), carefully monitoring the pH to reach exactly 3.0 to 4.0[2]. Furthermore, always perform this acidification in an ice bath (0 °C) to kinetically suppress the deprotection side-reaction.

Part 2: Experimental Protocols

The following self-validating protocols are designed to ensure product integrity at every step.

Protocol A: pH-Driven Aqueous Workup & Boc₂O Removal

Objective: Isolate the Boc-amino acid from organic co-solvents and unreacted reagents.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of organic co-solvents (e.g., 1,4-dioxane, THF)[1].

  • Basification: Dilute the remaining aqueous residue with distilled water. Ensure the pH is between 9–10 (adjust with 1M NaOH if necessary).

  • Organic Wash (Crucial Step): Wash the basic aqueous phase 3 times with equal volumes of hexanes. Discard the organic layers (this removes excess Boc₂O)[2].

  • Acidification: Cool the aqueous layer to 0 °C in an ice-water bath. Slowly add saturated aqueous citric acid dropwise while stirring vigorously until the pH reaches 3.0–4.0. Validation checkpoint: The solution should turn cloudy as the free acid precipitates or oils out.

  • Extraction: Extract the acidified aqueous layer 3 times with ethyl acetate.

  • Drying: Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: DCHA Salt Formation for Oily Derivatives

Objective: Convert an intractable Boc-amino acid oil into a highly pure, filterable crystalline solid.

  • Dissolution: Dissolve the crude, oily Boc-amino acid in a minimal volume of anhydrous diethyl ether[3].

  • Salt Formation: While stirring vigorously at room temperature, slowly add 1.05 molar equivalents of dicyclohexylamine (DCHA) dropwise.

  • Crystallization: Stir the mixture for 1–4 hours. A thick white precipitate of the Boc-amino acid DCHA salt will form[3]. If precipitation is slow, scratch the inside of the flask with a glass rod or add a few drops of hexanes.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold diethyl ether. Dry under vacuum to a constant weight.

  • Regeneration (Optional): To recover the free acid for downstream coupling, suspend the DCHA salt in ethyl acetate and wash sequentially with 5% aqueous KHSO₄ until the organic layer is completely free of DCHA. Dry and concentrate the organic layer.

Protocol C: Binary Solvent Recrystallization

Objective: Purify solid Boc-amino acids by exploiting differential solubility.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot "good" solvent (e.g., ethyl acetate) just sufficient to dissolve the solid with gentle swirling[3].

  • Anti-Solvent Addition: Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until the mixture becomes persistently cloudy[3].

  • Clarification: Add 1–2 drops of the hot "good" solvent until the solution just turns clear again.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 2 hours to maximize crystal lattice formation[3].

  • Isolation: Filter the purified crystals under vacuum, wash with cold "poor" solvent, and dry.

Part 3: Data Presentation & Visualization

Table 1: Troubleshooting Matrix for Boc-Amino Acid Purification
Symptom / IssueRoot Cause AnalysisCorrective Action
Strong smell of tert-butanol / Low purity Incomplete removal of excess Boc₂O.Implement pre-acidification hexane washes (Protocol A).
Product remains an oil after concentration Low melting point; trace solvent trapped in matrix.Perform DCHA salt formation (Protocol B)[3].
Loss of product mass / Free amine detected Premature cleavage of the Boc group.Use citric acid instead of HCl; maintain 0 °C during acidification[1].
No crystals form during recrystallization Solution is not sufficiently supersaturated.Evaporate 20% of the solvent volume and re-attempt cooling; scratch flask[3].
Table 2: Common Binary Solvent Systems for Recrystallization
Solvent System (Good / Poor)Best Suited ForNotes
Ethyl Acetate / Hexanes Standard aliphatic and aromatic side chains.The industry standard; highly effective for most derivatives[3].
Toluene / Methanol Highly lipophilic side chains.Excellent for removing stubborn non-polar impurities[3].
Ethanol / Water Polar, uncharged side chains (e.g., Ser, Thr).Requires extended cooling times; dry crystals thoroughly to remove water[3].
Workflow Visualization

BocPurification Start Crude Reaction Mixture (Boc-AA Salt, Boc2O, Solvents) Evap Evaporate Organic Solvents (Rotary Evaporator) Start->Evap Wash Wash Basic Aqueous Phase with Hexanes/Ether Evap->Wash Org1 Organic Layer (Discard: Excess Boc2O) Wash->Org1 Non-polar impurities Aq1 Aqueous Layer (Boc-AA Sodium Salt) Wash->Aq1 Product salt Acidify Acidify to pH 3-4 (Citric Acid, 0°C) Aq1->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Concentrate Dry (Na2SO4) & Concentrate Extract->Concentrate Decision Physical State of Product? Concentrate->Decision Solid Solid Formed Decision->Solid Oil Viscous Oil Formed Decision->Oil Recryst Recrystallization (EtOAc / Hexanes) Solid->Recryst DCHA DCHA Salt Formation (in Diethyl Ether) Oil->DCHA Pure Pure Boc-Amino Acid Recryst->Pure DCHA->Pure Optional Regeneration

Decision tree and generalized workflow for the isolation and purification of Boc-protected amino acids.

References

  • Title: US7109239B2 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use Source: Google Patents URL

Sources

Troubleshooting

optimizing coupling reagent for sterically hindered Tert-butyl 1-aminocyclobutane-1-carboxylate

Title: Technical Support Center: Troubleshooting Amide Coupling for Sterically Hindered Tert-Butyl 1-Aminocyclobutane-1-Carboxylate (Ac4c-OtBu) Introduction Welcome to the Technical Support Center. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Amide Coupling for Sterically Hindered Tert-Butyl 1-Aminocyclobutane-1-Carboxylate (Ac4c-OtBu)

Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with amide bond formation involving Tert-butyl 1-aminocyclobutane-1-carboxylate (Ac4c-OtBu) . As an α,α -disubstituted amino acid derivative, Ac4c imposes severe conformational restrictions, making its α -amine an exceptionally poor nucleophile[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard coupling reagents (e.g., DIC/HOBt, HBTU) fail to acylate the Ac4c-OtBu amine? A1: The failure is a direct result of extreme steric hindrance. The cyclobutane ring of Ac4c locks the backbone into restricted ϕ and ψ dihedral angles, while the bulky tert-butyl ester further shields the α -amine[2]. Standard activated esters, such as the OBt esters generated by HBTU or DIC/HOBt, lack the electrophilic reactivity required to overcome this massive activation energy barrier. Consequently, the coupling reaction stalls, leading to competing side reactions like active ester hydrolysis or oxazolone-driven epimerization of the incoming amino acid.

Q2: Which advanced coupling reagents are recommended for Ac4c-OtBu, and how do their kinetic profiles compare? A2: To drive the acylation of a hindered amine, you must utilize highly reactive leaving groups. The general hierarchy of reactivity is: Acid Fluoride > OAt > Oxyma Pure > OBt .

  • HATU / COMU: These uronium salts generate highly reactive OAt and Oxyma esters, respectively. COMU is particularly notable for incorporating Oxyma Pure, offering a safer, non-explosive alternative to HOAt with comparable or superior efficiency[3].

  • PyAOP: A phosphonium salt that generates the same OAt ester as HATU but operates via a different mechanism, preventing amine capping[3].

  • TFFH: Generates an acid fluoride in situ. Acid fluorides are exceptionally small and highly electrophilic, making them ideal for α,α -disubstituted amino acids[3].

Table 1: Kinetic and Side-Reaction Profiles of Advanced Coupling Reagents

ReagentReagent ClassActive IntermediateRelative ReactivityGuanidinylation RiskRecommended Base
HATU UroniumOAt esterVery HighHigh (if slow)TMP or DIPEA
COMU UroniumOxyma esterVery HighHigh (if slow)TMP
PyAOP PhosphoniumOAt esterHighNone DIPEA
TFFH FormamidiniumAcid FluorideExtreme None DIPEA / Collidine

(Data synthesized from standard peptide coupling reactivity profiles[3])

Q3: I am using HATU/DIPEA, but my LC-MS shows a massive +98 Da byproduct instead of my product. What is happening? A3: You are observing guanidinylation . Because the Ac4c-OtBu amine is severely hindered, its nucleophilic attack on the OAt active ester is extremely slow. If the incoming carboxylic acid is not fully pre-activated, the unreacted Ac4c-OtBu amine will directly attack the electrophilic carbon of the HATU reagent itself. This forms a stable tetramethylguanidinium adduct (+98 Da), permanently capping your molecule and halting synthesis.

Mechanism Acid Incoming Carboxylic Acid + HATU + Base ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster Fast Activation Byproduct Tetramethylguanidinium Byproduct (+98 Da) Acid->Byproduct Direct Attack on HATU (If not pre-activated) Product Desired Amide (Target Product) ActiveEster->Product Slow Attack (Steric Block) Amine Ac4c-OtBu Amine (Sterically Hindered) Amine->Product Nucleophilic Attack Amine->Byproduct Competes with Ester

Caption: Competing pathways in uronium-mediated coupling: Product formation vs. Guanidinylation.

Q4: How do I prevent guanidinylation while maintaining high coupling efficiency? A4: You have two mechanistic solutions:

  • Strict Pre-activation: Pre-activate the incoming acid with HATU/COMU and base for exactly 3 minutes before introducing the Ac4c-OtBu amine.

  • Switch to Phosphonium Reagents: Use PyAOP . Phosphonium reagents do not contain the uronium carbon, so they cannot guanidinylate the amine, even during prolonged coupling times.

Verified Experimental Methodologies

Protocol 1: Phosphonium-Mediated Amide Coupling (PyAOP)

Use this protocol when uronium reagents (HATU/COMU) cause capping or when extended heating is required.

Causality Rationale: PyAOP generates the highly reactive OAt ester but is completely inert toward free amines. This allows you to safely use a large excess of reagent and apply heat without risking the +98 Da capping side-reaction.

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve the incoming carboxylic acid (2.0 eq) and PyAOP (2.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the mixture. Stir at room temperature for 3 minutes to ensure complete formation of the OAt active ester.

  • Coupling: Add the sterically hindered Ac4c-OtBu (1.0 eq) to the activated mixture.

  • Thermal Acceleration: Heat the reaction to 50–60 °C for 4 to 12 hours. Note: The thermal energy is critical to overcome the rotational barriers imposed by the cyclobutane ring[2].

  • Validation: Monitor by LC-MS. If the reaction stalls, you can "feed" the reaction by adding an additional 0.5 eq of PyAOP and acid directly to the mixture.

Protocol 2: In Situ Acid Fluoride Generation (TFFH)

Use this protocol as the ultimate fallback for exceptionally stubborn sequences where PyAOP fails.

Causality Rationale: The fluoride ion is an excellent leaving group, and the resulting acid fluoride intermediate lacks the bulky aromatic rings of OBt/OAt esters. Its small atomic radius allows it to easily penetrate the steric shield created by the cyclobutane and tert-butyl groups[3].

Step-by-Step Procedure:

  • Fluoride Generation: Dissolve the incoming carboxylic acid (2.0 eq) in anhydrous DCM. Add TFFH (2.0 eq) and DIPEA (2.0 eq).

  • Incubation: Stir for 15–30 minutes at room temperature. Note: Acid fluorides are highly stable to hydrolysis, so this extended activation time ensures complete conversion without degrading the active species[3].

  • Coupling: Add Ac4c-OtBu (1.0 eq) and an additional portion of DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench the reaction with 5% aqueous NaHCO3 to hydrolyze unreacted acid fluoride and remove TFFH byproducts. Extract with DCM.

Troubleshooting Decision Matrix

Workflow Start Target: Acylate Ac4c-OtBu Amine Step1 Initial Trial: HATU or COMU + TMP (Strict Pre-activation) Start->Step1 Eval Is Yield > 80%? Step1->Eval Success Proceed to Deprotection Eval->Success Yes Fail Analyze LC-MS Byproducts Eval->Fail No Guanidinylation Byproduct: +98 Da (Guanidinylation) Fail->Guanidinylation Unreacted Unreacted Amine (Steric Block) Fail->Unreacted PyAOP Switch to Phosphonium (PyAOP + Heat) Guanidinylation->PyAOP TFFH Switch to Acid Fluoride (TFFH / DCM) Unreacted->TFFH

Caption: Decision workflow for optimizing coupling reagents for sterically hindered Ac4c-OtBu.

Sources

Optimization

how to avoid N-acyl urea formation during carbodiimide coupling

A Researcher's Guide to Preventing N-Acyl Urea Formation Welcome to the Technical Support Center for carbodiimide-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing N-Acyl Urea Formation

Welcome to the Technical Support Center for carbodiimide-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their amide bond formation protocols and troubleshoot common side reactions. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, grounded in established chemical principles and field-proven insights, to help you minimize or eliminate the formation of N-acyl urea byproducts in your experiments.

Troubleshooting Guide: N-Acyl Urea Formation

The formation of N-acyl urea is a persistent challenge in carbodiimide chemistry, leading to reduced yields and purification difficulties. This guide will walk you through understanding, identifying, and preventing this undesirable side reaction.

The critical step in carbodiimide coupling is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is poised to react with an amine to form the desired amide bond, it can also undergo an intramolecular rearrangement to form a stable and unreactive N-acyl urea. The key to a successful coupling is to favor the productive pathway over this side reaction.

G cluster_0 Carbodiimide Coupling Pathways Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC, DCC) Carbodiimide->O_Acylisourea Amide Desired Amide Product O_Acylisourea->Amide + Amine (Productive Pathway) N_Acyl_Urea N-Acyl Urea Byproduct (Unreactive) O_Acylisourea->N_Acyl_Urea Intramolecular Rearrangement (Side Reaction) Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Coupling Additive (Suppression Pathway) Amine Amine (R'-NH2) Amine->Amide Urea Urea Byproduct Coupling_Additive Coupling Additive (e.g., HOBt, OxymaPure) Coupling_Additive->Active_Ester Active_Ester->Amide + Amine

Caption: Competing reaction pathways in carbodiimide coupling.

Q1: I'm observing a significant amount of an insoluble byproduct in my carbodiimide coupling reaction. How can I confirm it's N-acyl urea and what's causing it?

A1: The formation of a poorly soluble byproduct is a classic sign of N-acyl urea formation, especially when using dicyclohexylcarbodiimide (DCC), as the resulting N-acyl-dicyclohexylurea is notoriously insoluble in many common organic solvents.[1][2][3] With more soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the N-acyl urea byproduct may still precipitate or co-purify with your product.

Cause: This side reaction occurs because the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide, undergoes an intramolecular O-to-N acyl migration.[4][5][6] This rearrangement is a competing pathway to the desired reaction with the amine.[7] The rate of this rearrangement is influenced by solvent polarity and temperature.[1][8]

Confirmation:

  • Spectroscopic Analysis: The most definitive way to identify the byproduct is through spectroscopic methods. An N-acyl urea will have characteristic signals in NMR and a distinct molecular weight that can be confirmed by mass spectrometry.

  • Solubility Test: N-acyl ureas derived from DCC are often insoluble in solvents like dichloromethane (DCM), ethyl acetate, and even dimethylformamide (DMF).[1][2] If your byproduct exhibits this poor solubility, it is very likely the N-acyl urea.

Q2: How do coupling additives like HOBt prevent N-acyl urea formation, and what is the best way to use them?

A2: Coupling additives like 1-hydroxybenzotriazole (HOBt) are crucial for suppressing N-acyl urea formation.[1] They work by intercepting the highly reactive O-acylisourea intermediate before it can rearrange.[9] This reaction forms a more stable, yet still reactive, active ester (an OBt ester).[6][9][10] This active ester then reacts with the amine to form the desired amide bond with a significantly reduced risk of side reactions.[10][11]

Experimental Protocol: General Procedure for EDC/HOBt Amide Coupling [10]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 equivalents) to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 30 minutes. This allows for the formation of the HOBt-ester intermediate.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture. If your amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.5 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Q3: Are there safer and more effective alternatives to HOBt?

A3: Yes, due to the potential explosive nature of anhydrous HOBt, several safer and often more effective alternatives have been developed.[1][9][11] The most prominent of these is ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as OxymaPure®.[11][12]

OxymaPure functions through a similar mechanism to HOBt, forming a reactive Oxyma-ester intermediate.[12] Numerous studies have shown that OxymaPure can be more effective than HOBt at suppressing racemization and improving coupling efficiency, particularly in challenging syntheses.[11][12]

Experimental Protocol: Carbodiimide Coupling with OxymaPure [12][13]

The protocol for using OxymaPure is very similar to that for HOBt and can often be substituted directly in existing procedures.[12]

  • Activation Mode: You can perform the reaction using either in-situ activation or pre-activation. In-situ activation, where the carbodiimide is added last, often gives better yields.[13]

  • In-situ Activation: To your reaction vessel containing the amine, add the protected amino acid (or carboxylic acid) and OxymaPure (typically in equimolar amounts to the acid). Then, add the carbodiimide (e.g., DIC or EDC).

  • Pre-activation: In a separate vessel, mix the protected amino acid, OxymaPure, and the carbodiimide and allow them to react for 2-10 minutes. Then, transfer this mixture to the reaction vessel containing the amine.[12] Pre-activation is recommended for coupling protected Cysteine to minimize racemization.[13]

  • Reaction Conditions: The coupling is typically carried out in a polar aprotic solvent like DMF for 30 minutes to an hour at room temperature.[13] Microwave heating can be used to accelerate the reaction.[13]

Q4: My starting materials are sterically hindered, and I'm still getting N-acyl urea even with HOBt. What else can I do?

A4: When dealing with sterically hindered substrates, you may need to further optimize your reaction conditions to favor the desired amide formation.

  • Solvent Choice: The polarity of the solvent can significantly impact the rate of N-acyl urea formation.[8] Polar aprotic solvents like DMF and NMP are generally preferred for peptide synthesis as they can stabilize charged intermediates.[8][9] However, some studies suggest that solvents with a lower dielectric constant, such as dichloromethane (DCM) or chloroform, can minimize the rearrangement to N-acyl urea.[3] If you are using a very polar solvent and observing significant byproduct formation, consider switching to or using a co-solvent system with a less polar solvent.

  • Temperature Control: The O-N acyl migration that leads to N-acyl urea is temperature-dependent.[1] Running your coupling reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) is highly recommended to slow down the rate of this side reaction.[1][14]

  • Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of the coupling additive and carbodiimide relative to the carboxylic acid is common practice.[10] However, a large excess of carbodiimide should be avoided as it can lead to other side reactions.

Q5: I've already run my reaction and have a mixture containing N-acyl urea. How can I remove it?

A5: Removing N-acyl urea byproducts can be challenging due to their often poor solubility.[1]

  • Filtration: If you used DCC, the resulting N-acyl-dicyclohexylurea is likely to be a solid. A simple filtration can remove the bulk of this byproduct.[2][15]

  • Aqueous Extraction: If you used a water-soluble carbodiimide like EDC, the corresponding N-acyl urea will have some water solubility. Performing an aqueous workup can help remove it.[7]

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and can be effective in separating the desired product from N-acyl urea and other impurities.[16] For small molecules, column chromatography on silica gel can also be employed, though the poor solubility of the N-acyl urea might make this difficult.

  • Crystallization: If your desired product is crystalline, recrystallization can be an effective purification method.

Summary of Strategies to Minimize N-Acyl Urea Formation

StrategyMechanismKey Considerations
Use of Coupling Additives Intercepts the O-acylisourea intermediate to form a more stable active ester.HOBt is effective but has safety concerns. OxymaPure is a safer and often more efficient alternative.[9][11][12]
Low Temperature Slows down the rate of the intramolecular rearrangement to N-acyl urea.[1]Start reactions at 0 °C and allow them to slowly warm to room temperature.[14]
Solvent Selection Solvent polarity can influence the stability of the O-acylisourea intermediate.[8]Polar aprotic solvents (DMF, NMP) are common, but less polar solvents (DCM) may reduce N-acyl urea formation.[3]
Stoichiometry Control Optimizing the ratio of reactants can favor the desired reaction pathway.Use a slight excess of the coupling additive and carbodiimide.[10]
Choice of Carbodiimide The solubility of the resulting urea and N-acyl urea byproducts varies.EDC forms water-soluble byproducts, simplifying workup.[1][7] DIC is often used in solid-phase synthesis as its urea byproduct is soluble in common organic solvents.[3]

Frequently Asked Questions (FAQs)

Q: Can I use a base in my carbodiimide coupling reaction? A: Yes, a non-nucleophilic base like DIEA is often necessary, especially if one of your starting materials is a salt (e.g., an amine hydrochloride).[10] The base neutralizes the salt, freeing the amine to act as a nucleophile.

Q: What is the difference between EDC and DCC? A: The main difference lies in the solubility of their byproducts. EDC is water-soluble, and its urea and N-acyl urea byproducts can be removed with an aqueous workup.[1] DCC is not water-soluble, and its dicyclohexylurea (DCU) and N-acyl-dicyclohexylurea byproducts are often insoluble in many organic solvents, which can be advantageous for removal by filtration in solution-phase synthesis but problematic in solid-phase synthesis.[1][2]

Q: How long should a typical carbodiimide coupling reaction run? A: Reaction times can vary from a few hours to overnight (12-24 hours).[10] It is always best to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time for your specific substrates.

Q: Can I perform carbodiimide couplings in aqueous solutions? A: Yes, using a water-soluble carbodiimide like EDC is specifically designed for couplings in aqueous solutions, which is common in bioconjugation chemistry.[1][2] It is often beneficial to use a stabilizing agent like N-hydroxysulfosuccinimide (sulfo-NHS) in aqueous couplings to improve efficiency.[2]

References

  • Peptide/Amide bond Synthesis – OxymaPure®. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • He, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Sustainability. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (2009). Merck Millipore. Retrieved from [Link]

  • Gharaei, S., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]

  • Kohmoto, S., et al. (1996). Conformation of acylureas. Solvent polarity dependent specific rotation and the formation of molecular complexes with solvent molecules possessing a carbonyl or epoxy functionality. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Organic Syntheses. Retrieved from [Link]

  • Jad, Y. E., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Retrieved from [Link]

  • Gharaei, S., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Retrieved from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). CEM Corporation. Retrieved from [Link]

  • Gharaei, S., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Luxembourg Bio Technologies. Retrieved from [Link]

  • Niphade, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). International Journal of Social Science and Education. Retrieved from [Link]

  • Cinar, M. E., et al. (2012). Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). CD Bioparticles. Retrieved from [Link]

  • HPLC Purification of Peptides. (2016, December 30). protocols.io. Retrieved from [Link]

  • Vinogradov, A. A., et al. (2018). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry. Retrieved from [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. Retrieved from [Link]

  • Izdebski, J., et al. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Conformational Analysis of Peptides with 1-Aminocyclobutane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics, the quest for greater metabolic stability and enhanced biological activity is paramount. The introduction of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics, the quest for greater metabolic stability and enhanced biological activity is paramount. The introduction of sterically constrained non-proteinogenic amino acids is a key strategy in this endeavor. Among these, 1-aminocyclobutane-1-carboxylic acid (Ac4c), a Cα,α-disubstituted cyclic amino acid, has emerged as a potent inducer of well-defined secondary structures. This guide provides an in-depth comparative analysis of the conformational properties of Ac4c-containing peptides, offering a practical resource for researchers in peptide design and drug discovery. We will delve into the experimental and computational methodologies used to elucidate the structural impact of Ac4c, supported by experimental data and detailed protocols.

The Structural Influence of 1-Aminocyclobutane-1-Carboxylic Acid (Ac4c)

The incorporation of Ac4c into a peptide backbone significantly restricts the available conformational space, primarily due to the steric hindrance imposed by the cyclobutane ring. This constraint predisposes the peptide to adopt specific secondary structures, most notably β-turns and helical motifs.[1] The N-Cα-C' bond angle in the Ac4c residue is notably expanded from the standard tetrahedral geometry, a key factor in its structure-inducing properties.[1] This inherent rigidity makes Ac4c an invaluable tool for sculpting peptide conformations and stabilizing bioactive structures.

Comparative Analysis of Conformational Preferences

The structural propensities of Ac4c are often compared to other constrained amino acids, such as α-aminoisobutyric acid (Aib), the prototypical Cα,α-dialkylated glycine. While both are effective at promoting folded structures, the cyclobutane ring of Ac4c imparts unique conformational preferences. Computational studies have shown that Ac4c-containing model peptides energetically favor γ-turn and α-/310-helical conformations.[2] The specific conformation adopted can be influenced by the sequence context and the chirality of neighboring residues.

Experimental Methodologies for Conformational Analysis

A multi-faceted approach employing various spectroscopic and structural techniques is essential for a comprehensive understanding of the conformational landscape of Ac4c-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, provide through-bond and through-space correlations between protons, enabling the determination of secondary structure and dihedral angle restraints.

Key Observables for Ac4c Peptides:

  • Chemical Shifts (¹H and ¹³C): The chemical shifts of the amide protons and α-protons are sensitive to the local electronic environment and can indicate the presence of regular secondary structures.

  • ³J(HN,Hα) Coupling Constants: These coupling constants are related to the φ dihedral angle through the Karplus equation and can help define backbone conformation.

  • Nuclear Overhauser Effects (NOEs): The presence of specific short-range and sequential NOEs are indicative of distinct secondary structures. For instance, a series of dαN(i, i+1) NOEs suggests a helical conformation, while dNN(i, i+1) NOEs are characteristic of β-turns.

Illustrative Workflow for 2D NMR Analysis of an Ac4c Peptide:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structure Calculation SamplePrep Dissolve peptide (1-5 mM) in deuterated solvent (e.g., CDCl3, DMSO-d6) Acquire1D 1D ¹H Spectrum SamplePrep->Acquire1D Acquire2D 2D Spectra (COSY, TOCSY, NOESY/ROESY) Acquire1D->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Assign Resonance Assignment (TOCSY, COSY) Process->Assign NOE NOE Assignment & Integration Assign->NOE Restraints Generate Distance & Dihedral Angle Restraints NOE->Restraints Calc Molecular Dynamics/Simulated Annealing Restraints->Calc Refine Structure Refinement Calc->Refine Validate Structure Validation (e.g., Ramachandran plot) Refine->Validate

Caption: A typical workflow for determining the solution structure of an Ac4c-containing peptide using 2D NMR spectroscopy.

X-Ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for precisely determining bond lengths, bond angles, and dihedral angles, offering definitive evidence of the secondary structures induced by Ac4c.

Key Parameters from X-Ray Crystallography:

  • Backbone Dihedral Angles (φ, ψ): The (φ, ψ) torsion angles of the Ac4c residue and its neighbors directly define the local backbone conformation. For instance, (φ, ψ) values in the α-helical or β-sheet regions of the Ramachandran plot provide clear evidence for these structures.

  • Intramolecular Hydrogen Bonds: The presence and geometry of intramolecular hydrogen bonds, such as the i to i+4 bonds in α-helices and i to i+3 bonds in 310-helices and β-turns, are crucial for stabilizing secondary structures.

Experimental Protocol for Peptide Crystallization and X-ray Diffraction:

  • Peptide Synthesis and Purification: Synthesize the Ac4c-containing peptide using solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem, build an atomic model into the electron density map, and refine the structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. The differential absorption of left- and right-circularly polarized light by the chiral peptide backbone gives rise to characteristic CD spectra for different secondary structures.

Characteristic CD Spectra for Ac4c-Induced Structures:

  • α-Helix: A strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

  • β-Sheet: A negative band around 218 nm and a positive band near 195 nm.

  • β-Turn: The spectra can be more varied, but often show a weak negative band around 220-230 nm and a positive band near 205 nm.

  • Random Coil: A strong negative band around 200 nm.

Data Presentation: Comparative Molar Ellipticity Values

Secondary StructureWavelength (nm)Typical Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
α-Helix ~195Positive, large magnitude
~208Negative, large magnitude
~222Negative, large magnitude
β-Sheet ~195Positive, moderate magnitude
~218Negative, moderate magnitude
Random Coil ~200Negative, large magnitude

Computational Modeling

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, complement experimental techniques by providing a dynamic and energetic perspective on the conformational preferences of Ac4c-containing peptides.

Molecular Dynamics (MD) Simulations

MD simulations can explore the conformational landscape of a peptide over time, providing insights into its flexibility and the stability of different secondary structures. The choice of force field is critical for accurately modeling non-natural amino acids like Ac4c. Force fields such as AMBER and CHARMM can be parameterized for Ac4c to accurately represent its unique geometry and energetic properties.[3][4]

Quantum Mechanics (QM) Calculations

QM calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations of small Ac4c-containing peptide fragments (e.g., dipeptides).[5][6] These calculations provide a highly accurate assessment of the intrinsic conformational preferences of the Ac4c residue, independent of its sequence context.

Logical Relationship of Conformational Analysis Techniques:

Conformational_Analysis cluster_info Information Obtained NMR NMR Spectroscopy NMR_info Solution Conformation Dihedral Restraints Inter-proton Distances NMR->NMR_info Xray X-ray Crystallography Xray_info Solid-State Conformation Precise Atomic Coordinates Dihedral Angles Xray->Xray_info CD CD Spectroscopy CD_info Overall Secondary Structure Content Conformational Stability CD->CD_info Comp Computational Modeling Comp_info Conformational Dynamics Relative Energies Energetic Landscapes Comp->Comp_info

Caption: The complementary nature of different techniques in the conformational analysis of peptides.

Conclusion

The incorporation of 1-aminocyclobutane-1-carboxylic acid is a powerful strategy for constraining peptide conformations and designing molecules with enhanced biological properties. A thorough understanding of its structural impact is crucial for its effective application. This guide has outlined the key experimental and computational methodologies for the conformational analysis of Ac4c-containing peptides. By employing a combination of NMR spectroscopy, X-ray crystallography, CD spectroscopy, and computational modeling, researchers can gain a comprehensive picture of the structural landscape of these modified peptides, paving the way for the rational design of novel and potent peptidomimetics.

References

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Yoo, J., & Aksimentiev, A. (2016). Improved Parameterization of Amine-Carboxylate and Amine-Phosphate Interactions for Molecular Dynamics Simulations Using the CHARMM and AMBER Force Fields. Journal of Chemical Theory and Computation, 12(1), 430-443. [Link]

  • Renfrew, P. D., O'Hern, C. S., & Kuhlman, B. (2008). Using quantum mechanics to improve estimates of amino acid side chain rotamer energies. Proteins: Structure, Function, and Bioinformatics, 71(4), 1845-1857. [Link]

  • Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(11), 291. [Link]

  • Dessau, M. A., & Modis, Y. (2011). Protein crystallization for X-ray crystallography. Journal of Visualized Experiments, (52), 2285. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • JoVE. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50849. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography. [Link]

  • Creative Biostructure. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]

  • MacKerell Jr, A. D. (2004). Empirical force fields for biological macromolecules: overview and issues. Journal of computational chemistry, 25(13), 1584-1604. [Link]

  • Beachy, M. D., Chasman, D., Murphy, R. B., Halgren, T. A., & Friesner, R. A. (1997). Accurate ab initio quantum chemical determination of the relative energetics of peptide conformations and assessment of empirical force fields. Journal of the American Chemical Society, 119(25), 5908-5920. [Link]

  • Georgia Tech NMR Center. (2023). 2D NOESY, ROESY and TOCSY setup note. [Link]

  • Ye, S., & Gierasch, L. M. (2009). A newcomer's guide to peptide crystallography. Peptide Science, 92(2), 119-136. [Link]

  • GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]

  • Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

  • Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of molecular biology, 7(1), 95-99. [Link]

  • Casanovas, J., Alemán, C., & Orozco, M. (2006). Quantum mechanical calculation of the effects of stiff and rigid constraints in the conformational equilibrium of the alanine dipeptide. Journal of computational chemistry, 27(14), 1733-1747. [Link]

Sources

Comparative

biological activity comparison of cyclobutane vs cyclopentane amino acid analogs

Engineering Conformational Constraints: A Biological Activity Comparison of Cyclobutane vs. Cyclopentane Amino Acid Analogs As a Senior Application Scientist specializing in peptidomimetics and rational drug design, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Constraints: A Biological Activity Comparison of Cyclobutane vs. Cyclopentane Amino Acid Analogs

As a Senior Application Scientist specializing in peptidomimetics and rational drug design, I frequently face the challenge of optimizing the metabolic stability and receptor selectivity of peptide-based therapeutics. One of the most powerful strategies in our arsenal is the incorporation of cyclic amino acid analogs. By tying the side chain back onto the peptide backbone, we restrict the conformational ensemble of the molecule. However, the choice of ring size—specifically between cyclobutane (4-membered) and cyclopentane (5-membered) systems—fundamentally alters the biological activity, receptor affinity, and pharmacokinetic profile of the resulting analog.

This guide provides an in-depth, mechanistic comparison of cyclobutane and cyclopentane amino acid analogs, supported by field-proven experimental data and structural causality.

Mechanistic Grounding: Ring Strain and Conformational Trajectory

The biological divergence between cyclobutane amino acids (CBAAs) and cyclopentane amino acids (CPAAs) originates from their inherent thermodynamic and geometric properties.

  • Cyclobutane (CBAAs): The 4-membered ring possesses high ring strain (approximately 26 kcal/mol) and adopts a rigid, puckered conformation. This structural tension forces a wider τ (tau) bond angle (e.g., 114.7° for 1-aminocyclobutane-1-carboxylic acid, Ac4c) and strictly limits the ϕ and ψ dihedral angles of the peptide backbone.

  • Cyclopentane (CPAAs): The 5-membered ring has significantly lower strain (~6 kcal/mol) and undergoes rapid pseudorotation between envelope and half-chair conformations. This "frameshifting" flexibility allows CPAAs to sample a broader region of Ramachandran space while still effectively stabilizing β -turns.

Comparative Biological Activity in Receptor Systems

Glutamate Receptor Subtype Selectivity

The most striking demonstration of how ring size dictates biological activity is found in cyclic analogs of glutamic acid.

  • Cyclobutane: trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) acts as a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor. The rigid cyclobutane ring locks the two carboxylate groups at a precise distance that perfectly mimics the partially folded, active conformation of (S)-glutamate required for NMDA receptor activation 1[1].

  • Cyclopentane: In contrast, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a well-established, non-selective agonist for metabotropic glutamate receptors (mGluRs). The slight flexibility of the cyclopentane ring allows it to adaptively fit into the distinct binding pockets of group I and group II mGluRs 2[2]. Furthermore, L-trans-ACPD demonstrates maximal inhibitory potency and acts as a substrate for the vesicular glutamate uptake system, whereas the cyclobutane analog is notably less active [[3]](3].

Macrocyclic Peptidomimetics and Receptor Functional Shifts

When incorporated into larger cyclic peptide scaffolds, the choice between Ac4c and Ac5c can switch a molecule from an agonist to an antagonist. In the development of macrocyclic peptidomimetics targeting human melanocortin receptors (hMCRs), substituting the amino acid at position 5 drastically alters the functional profile. Analogs containing the cyclobutane constraint often exhibit different partial agonist or full antagonist profiles at hMC3R and hMC4R compared to their cyclopentane counterparts, directly due to the altered spatial projection of the pharmacophore 4[4].

Cell-Penetrating Peptides (CPPs)

For intracellular delivery applications, CBAAs induce highly rigid, compact structures via the formation of eight-membered hydrogen-bonded rings. While this severely restricts the peptide backbone and improves proteolytic resistance, it can sometimes preclude the structural adaptability required for optimal membrane translocation compared to more flexible analogs 5[5].

G Linear Linear Glutamate (High Flexibility) CBAA Cyclobutane Analog (ACBD) High Strain (~26 kcal/mol) Puckered Conformation Linear->CBAA Rigid Constraint CPAA Cyclopentane Analog (ACPD) Low Strain (~6 kcal/mol) Envelope/Half-Chair Linear->CPAA Moderate Constraint NMDA NMDA Receptor (Ionotropic) CBAA->NMDA Folded Mimicry mGluR mGluR (Metabotropic) CPAA->mGluR Adaptive Fit

Conformational restriction pathways dictating receptor subtype selectivity for cyclic amino acids.

Quantitative Data Comparison

ParameterCyclobutane Amino Acids (e.g., ACBD, Ac4c)Cyclopentane Amino Acids (e.g., ACPD, Ac5c)
Ring Strain Energy ~26 kcal/mol~6 kcal/mol
Dominant Ring Conformation Puckered (highly rigid)Envelope / Half-chair (pseudorotation)
Backbone Dihedral Impact Strongly restricts ϕ and ψ angles; wider τ angle (114.7°)Broad restriction; stabilizes β -turns
Glutamate Analog Target NMDA Receptors (Agonist)Metabotropic Glutamate Receptors (mGluRs)
Vesicular Uptake Affinity Moderate inhibitorPotent inhibitor and substrate
Peptidomimetic Effect Induces compact, rigid 8-membered H-bonded ringsShifts receptor selectivity (e.g., Y4R, hMC3R)

Experimental Workflow: Evaluating Receptor Affinity

To objectively compare the binding affinities of CBAAs and CPAAs, we employ a self-validating radioligand displacement assay. This protocol is designed with internal controls to ensure that any observed loss of signal is due to specific competitive binding rather than non-specific membrane degradation or assay drift.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., NMDA or mGluR). Homogenize in ice-cold Tris-HCl buffer containing a protease inhibitor cocktail. Causality: The low temperature and inhibitors prevent the proteolytic degradation of the extracellular receptor binding domains, ensuring active conformation retention. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H]-CGP39653 for NMDA), and varying concentrations of the cyclic analog (10 pM to 100 µM).

    • Self-Validating Control: Include control wells with 1 mM unlabeled (S)-glutamate to define non-specific binding (NSB). Total binding minus NSB confirms the specific assay window, proving the system is actively measuring receptor-specific interactions.

  • Termination and Filtration: Incubate for 1 hour at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. Wash three times with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound ligand.

  • Quantification and Analysis: Extract the filters into scintillation vials, add liquid scintillation cocktail, and count the radioactivity. Use non-linear regression (one-site competitive binding model) to calculate the IC50 and Ki values for the cyclobutane vs. cyclopentane analogs.

Workflow Prep 1. Membrane Prep Add Protease Inhibitors Incubate 2. Radioligand Incubation + Cyclic Analog + Controls Prep->Incubate Filter 3. Rapid Filtration Ice-Cold Wash Buffer Incubate->Filter Measure 4. Scintillation Counting Quantify Bound Radioligand Filter->Measure Analyze 5. Non-Linear Regression Calculate IC50 / Ki Measure->Analyze

Self-validating radioligand binding workflow for evaluating cyclic amino acid receptor affinity.

References

  • [5] Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | Source: nih.gov | URL: 5

  • [1] Title: Pharmacology of NMDA Receptors | Source: nih.gov | URL: 1

  • [4] Title: Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors | Source: nih.gov | URL: 4

  • [2] Title: Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) | Source: nih.gov | URL: 2

  • [3] Title: The Glutamate Uptake System in Presynaptic Vesicles: Further Characterization of Structural Requirements for Inhibitors and Substrates | Source: nih.gov | URL: 3

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Aminocycloalkane-1-Carboxylic Acids in Peptide Synthesis and Bioconjugation

Introduction: The Role of Conformational Constraint in Peptide and Drug Design In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids has become a cornerstone for modulati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Conformational Constraint in Peptide and Drug Design

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids has become a cornerstone for modulating the pharmacological properties of bioactive peptides. Among these, 1-aminocycloalkane-1-carboxylic acids (Acn'c, where 'n' denotes the ring size) are of particular interest. By incorporating a cyclic structure at the α-carbon, these amino acids impart significant conformational constraints on the peptide backbone, which can lead to enhanced proteolytic stability, increased receptor affinity, and improved bioavailability.[1] However, the very structural rigidity that makes these molecules attractive also presents unique challenges and opportunities in their chemical manipulation. The reactivity of the amino and carboxyl groups is not uniform across the series, being profoundly influenced by the size of the cycloalkane ring.

This guide provides an in-depth comparison of the reactivity of 1-aminocycloalkane-1-carboxylic acids with varying ring sizes (n=3 to 6), focusing on key reactions such as N-acylation, esterification, and peptide coupling. We will delve into the theoretical principles governing their reactivity, present a comparative analysis based on established chemical principles and experimental observations, and provide detailed protocols for assessing their reactivity in a research setting.

Theoretical Underpinnings of Reactivity: Ring Strain and the Thorpe-Ingold Effect

The reactivity of 1-aminocycloalkane-1-carboxylic acids is primarily dictated by two interconnected factors: ring strain and the Thorpe-Ingold effect .

  • Ring Strain: Smaller cycloalkanes (cyclopropane and cyclobutane) exhibit significant angle strain due to the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°. This strain influences the hybridization of the ring carbons and, consequently, the bond angles involving the exocyclic amino and carboxyl groups.

  • Thorpe-Ingold Effect (gem-Disubstituent Effect): This principle states that the presence of two substituents on a carbon atom (a gem-disubstituted carbon, as is the case with the α-carbon of these amino acids) can accelerate intramolecular reactions and influence the rate of intermolecular reactions.[2] The steric bulk of the substituents compresses the bond angle between the other two groups attached to the central carbon. In the context of Acn'c, this effect manifests as a compression of the N-Cα-C' bond angle.[3]

The interplay of these two factors leads to a non-linear trend in reactivity as the ring size increases.

Visualizing the Structural Influence on Reactivity

The following diagram illustrates how the ring size affects the N-Cα-C' bond angle, a key determinant of reactivity.

G cluster_0 Influence of Ring Size on N-Cα-C' Bond Angle Ac3c 1-Aminocyclopropane-1-carboxylic acid (Ac3c) High Ring Strain Compressed N-Cα-C' Angle Ac4c 1-Aminocyclobutane-1-carboxylic acid (Ac4c) Significant Ring Strain Expanded N-Cα-C' Angle Ac3c->Ac4c Increasing Ring Size Ac5c 1-Aminocyclopentane-1-carboxylic acid (Ac5c) Lower Ring Strain Near-Tetrahedral N-Cα-C' Angle Ac4c->Ac5c Decreasing Strain Ac6c 1-Aminocyclohexane-1-carboxylic acid (Ac6c) Minimal Ring Strain Flexible Conformation Ac5c->Ac6c Increasing Flexibility

Caption: The effect of cycloalkane ring size on bond angles and conformational flexibility.

Comparative Reactivity Analysis

Amino AcidRing SizeKey Structural Features & Governing FactorsExpected Reactivity in N-Acylation & Peptide CouplingRationale
Ac3c 3High ring strain, significant p-character in exocyclic C-C bonds, compressed N-Cα-C' angle due to Thorpe-Ingold effect.Moderately Hindered: Slower than glycine but potentially faster than larger, more sterically bulky amino acids.The high strain can lead to unusual electronic properties. The small ring size presents less steric bulk than larger rings, but the rigid structure can still hinder the approach of reagents.
Ac4c 4Significant ring strain, puckered conformation. Notably, the N-Cα-C' bond angle is expanded from the tetrahedral value.[5]Least Hindered (of the series): Generally expected to be the most reactive in this series.The expanded N-Cα-C' angle, a consequence of relieving some ring strain, opens up the space around the reactive centers, reducing steric hindrance for incoming reagents.
Ac5c 5Low ring strain, flexible envelope and twist conformations. N-Cα-C' angle is closer to the standard tetrahedral angle.Moderately Hindered: Reactivity is expected to be lower than Ac4c due to increased steric bulk.The larger, more flexible ring presents a greater steric shield to the amino and carboxyl groups compared to the smaller, more strained rings.
Ac6c 6Minimal ring strain, stable chair conformation.[6] Significant steric bulk.Most Hindered: Generally expected to be the least reactive in this series, especially in demanding coupling reactions.The cyclohexane ring is the largest and most sterically demanding of the series, significantly impeding the approach of reagents to the α-amino and α-carboxyl groups.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of these amino acids, a series of standardized experiments can be performed. The following protocols are designed to highlight differences in reaction rates and yields.

Protocol 1: Comparative N-Acylation via Acetic Anhydride

This experiment measures the rate of N-acetylation, a fundamental reaction for protecting the amino group.

Materials:

  • 1-Aminocycloalkane-1-carboxylic acid (Ac3c, Ac4c, Ac5c, Ac6c)

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • For each amino acid, prepare a 0.1 M solution in a 1:1 mixture of DCM and saturated aqueous sodium bicarbonate.

  • Add a known amount of the internal standard to each solution.

  • Cool the solutions to 0 °C in an ice bath.

  • At time t=0, add 1.1 equivalents of acetic anhydride to each solution with vigorous stirring.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Immediately quench the aliquot with excess 2 M HCl and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum.

  • Determine the ratio of the N-acetylated product to the starting amino acid by integrating the respective characteristic peaks relative to the internal standard.

  • Plot the percentage of conversion versus time for each amino acid to compare their reaction rates.

Protocol 2: Comparative Peptide Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

This protocol assesses the coupling efficiency of each amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected 1-aminocycloalkane-1-carboxylic acids (Fmoc-Ac3c-OH, Fmoc-Ac4c-OH, etc.)

  • Rink Amide resin pre-loaded with a C-terminal amino acid (e.g., Glycine)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser test kit

Workflow Diagram:

G Resin Rink Amide-Gly Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Acn'c-OH HBTU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Check for free amines) Wash2->Kaiser Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat

Caption: A standard workflow for a single coupling cycle in SPPS.

Procedure:

  • Swell the Rink Amide-Gly resin in DMF in separate reaction vessels for each Acn'c to be tested.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

  • Prepare the coupling solutions: In separate vials, dissolve 3 equivalents of each Fmoc-Acn'c-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Pre-activate for 5 minutes.

  • Add the respective coupling solution to the deprotected resin and allow to react for a standard time (e.g., 2 hours).

  • Wash the resin with DMF.

  • Perform a Kaiser test on a small sample of the resin from each reaction. A blue color indicates the presence of unreacted primary amines, signifying incomplete coupling. A yellow/colorless result indicates a complete reaction.

  • For a more quantitative comparison, a small portion of the resin can be cleaved, and the resulting dipeptide analyzed by HPLC to determine the yield of the desired product versus the unreacted glycine.

Conclusion and Implications for Drug Development

The reactivity of 1-aminocycloalkane-1-carboxylic acids is a nuanced subject, heavily influenced by the interplay of ring strain and steric hindrance as described by the Thorpe-Ingold effect. The general trend suggests that reactivity in standard peptide coupling and N-acylation reactions is highest for the cyclobutane derivative (Ac4c) due to a favorable expanded N-Cα-C' bond angle, and decreases as the ring size and steric bulk increase, with the cyclohexane derivative (Ac6c) being the most sterically hindered.

For researchers and drug development professionals, understanding these reactivity trends is crucial for the efficient synthesis of peptides and peptidomimetics containing these constrained amino acids. For "difficult couplings" involving larger rings like Ac6c, more potent coupling reagents, longer reaction times, or microwave-assisted synthesis may be necessary to achieve high yields.[4] Conversely, the unique electronic properties of the highly strained Ac3c may offer opportunities for novel chemical modifications. By carefully considering the structural and electronic properties of each member of the 1-aminocycloalkane-1-carboxylic acid series, chemists can better harness their potential to create next-generation therapeutics with enhanced stability and bioactivity.

References

  • Woerkom, W. J. van, & van Nispen, J. W. (2009). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide Research and Therapeutics, 15(1), 15-22.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Yuan, Z., Liu, X., & Rao, Y. (2020).
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. In Comprehensive Organic Synthesis II (pp. 792-827). Elsevier.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1175-1195.
  • Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. (n.d.). ResearchGate. Retrieved from [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Retrieved from [Link]

  • Zefirov, N. S., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51(11), 1537-1563.
  • From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122.
  • Toniolo, C., et al. (2001). Control of Peptide Conformation by the Thorpe-Ingold Effect (C Alpha-Tetrasubstitution). Biopolymers, 60(6), 396-419.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Retrieved from [Link]

  • Stammer, C. H., et al. (1993). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(1), 12-21.
  • Wang, Y., et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 12(44), 14764-14770.
  • Mitchell, A. J., et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 298(4), 101746.
  • Liskamp, R. M. J., et al. (2013). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 1-34). Springer.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10735-10740.
  • Itoh, T., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega, 8(50), 47898-47907.
  • Mitchell, A. J., et al. (2022). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PMC. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(5), 785-795.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Amide Bond Formation in Cyclization. (2024). QYAOBIO. Retrieved from [Link]

  • Comparative analysis of bio-based amino acid surfactants obtained via Diels–Alder reaction of cyclic anhydrides. (2025). ResearchGate. Retrieved from [Link]

  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). Al-Kimia. Retrieved from [Link]

  • Chemoselective amide bond formation from amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Yamamoto, H., & Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Nechab, M., et al. (2007). Highly selective enzymatic kinetic resolution of primary amines at 80 degrees C: a comparative study of carboxylic acids and their ethyl esters as acyl donors. The Journal of Organic Chemistry, 72(18), 6918-6923.
  • Kumar, A., & Kumar, S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4963.
  • 1-(N-acylamino)alkanephosphonates. Part IV. N-acylation of 1-aminoalkanephosphonic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PMC. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3466-3472.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Matsumoto, K., Yanagi, R., & Oe, Y. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters.
  • Kitadai, N., & Oga, S. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life, 14(9), 1149.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Amides. (n.d.). EBSCO. Retrieved from [Link]

  • What are good peptide coupling reagents when epimerization is not a concern? (2021). ResearchGate. Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Semantic Scholar. Retrieved from [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Preference of amino acid residues in the synthesis of cyclic peptides. (n.d.). Osaka Seikei University Repository. Retrieved from [Link]

  • N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3466-3472.

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Validation

validation of synthetic route and yield for Boc-1-aminocyclobutane-1-carboxylic acid

Validation of Synthetic Routes and Yields for Boc-1-Aminocyclobutane-1-Carboxylic Acid (Boc-ACBC-OH) Strategic Context & Molecular Significance Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH, CAS: 120728-10-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthetic Routes and Yields for Boc-1-Aminocyclobutane-1-Carboxylic Acid (Boc-ACBC-OH)

Strategic Context & Molecular Significance

Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC-OH, CAS: 120728-10-1) is a highly constrained, non-proteinogenic amino acid derivative. It serves as a critical structural motif in the synthesis of dipeptidyl nitriles for cathepsin inhibition, alkyl-oxo-aryl amides targeting the TRPA1 receptor, and as a key intermediate in the production of the prostate cancer active pharmaceutical ingredient (API) apalutamide[1],[2].

Due to the extreme steric hindrance imparted by the cyclobutane ring, synthesizing the alpha-amino acid core presents unique thermodynamic and kinetic challenges. This guide objectively compares the traditional de novo synthesis against an optimized direct-protection route, providing a validated protocol for maximizing yield and purity.

Comparative Route Analysis

Route A: De Novo Synthesis via the Bucherer-Bergs Reaction The classical approach constructs the amino acid core from cyclobutanone. The ketone is subjected to Bucherer-Bergs conditions (ammonium carbonate and potassium cyanide) to form a 5,5-tetramethylenehydantoin intermediate[3],[4]. Mechanistic Bottleneck: While hydantoin formation is robust, the subsequent hydrolysis to liberate 1-aminocyclobutane-1-carboxylic acid (ACBC) is severely impeded by the steric bulk of the cyclobutane ring. This requires extremely harsh conditions—such as prolonged heating with barium hydroxide in a high-pressure autoclave[3]. These aggressive conditions often lead to degradation byproducts, lowering the overall yield and complicating purification. Furthermore, the use of stoichiometric cyanide salts introduces significant safety and environmental (E-factor) liabilities.

Route B: Direct Boc-Protection of Commercially Available ACBC (Optimized) A superior alternative for laboratory and pilot-scale synthesis involves the direct N-Boc protection of commercially sourced ACBC. This semi-aqueous protocol utilizes di-tert-butyl dicarbonate (Boc2O) in a biphasic 1,4-dioxane/water system[5]. Mechanistic Advantage: ACBC exists as a zwitterion, rendering it insoluble in pure organic solvents. By introducing an aqueous base (e.g., NaOH), the ammonium ion is deprotonated to a free amine, drastically increasing its nucleophilicity. The 1,4-dioxane co-solvent ensures the lipophilic Boc2O remains dissolved, facilitating efficient cross-phase reactivity. This one-step transformation avoids toxic reagents and circumvents the thermodynamic penalty of hydantoin hydrolysis[5].

Quantitative Performance Comparison

ParameterRoute A: Bucherer-Bergs (Batch)Route B: Direct Boc-Protection
Starting Material Cyclobutanone1-Aminocyclobutane-1-carboxylic acid
Step Count 3 (Hydantoin formation, Hydrolysis, Protection)1 (Direct Protection)
Key Reagents KCN, (NH4)2CO3, Ba(OH)2, Boc2OBoc2O, NaOH, 1,4-Dioxane
Reaction Conditions High Temp/Pressure (Autoclave)Ambient Temperature (15 hours)
Safety Profile High Risk (Cyanide toxicity)Low Risk (Standard organic reagents)
Reported Yield Variable (often <50% over 3 steps)80.6% [5]

Validated Experimental Protocol: Direct Boc-Protection

The following methodology represents a self-validating system for Route B. The strategic use of pH-controlled liquid-liquid extraction inherently purifies the product without the need for chromatography.

Materials Required:

  • 1-Aminocyclobutane-1-carboxylic acid (500 mg, 4.34 mmol)

  • Di-tert-butyl dicarbonate (Boc2O) (1.42 g, 6.51 mmol)

  • 0.5 M Sodium Hydroxide (NaOH) (10 mL)

  • 1,4-Dioxane (10 mL)

  • Diethyl ether, Ethyl acetate, 1N Hydrochloric acid (HCl), Brine, Anhydrous Na2SO4.

Step-by-Step Workflow:

  • Zwitterion Activation: Suspend 1-aminocyclobutane-1-carboxylic acid (500 mg) in 10 mL of 0.5 M aqueous NaOH. Causality: The base disrupts the zwitterionic network, deprotonating the amine to generate the active nucleophile[5].

  • Biphasic Solvation: Add 10 mL of 1,4-dioxane to the aqueous mixture. Introduce Boc2O (1.42 g) dropwise. Causality: Dioxane acts as a crucial phase-transfer bridge, bringing the hydrophobic Boc2O into contact with the aqueous amine[5].

  • Reaction Propagation: Stir the mixture continuously for 15 hours at room temperature[5].

  • Primary Impurity Clearance: Extract the crude mixture with diethyl ether (20 mL × 2). Causality: This step self-validates the purity by pulling unreacted Boc2O and non-polar tert-butanol byproducts into the ether layer, leaving the water-soluble sodium salt of the product safely in the aqueous phase[5].

  • Precision pH Adjustment (Critical): Carefully add 1N HCl dropwise to the aqueous phase until the pH reaches exactly 4. Causality: The predicted pKa of Boc-ACBC-OH is ~4.14[6]. A pH of 4 ensures the carboxylate is protonated (neutralized) for organic extraction, while strictly avoiding highly acidic environments (pH < 2) which would trigger the acid-catalyzed cleavage of the Boc protecting group[5].

  • Product Isolation: Extract the acidified aqueous phase with ethyl acetate (30 mL × 3). Combine the organic layers, wash with saturated sodium chloride (brine) (20 mL × 2), and dry over anhydrous sodium sulfate[5].

  • Final Recovery: Filter the drying agent and concentrate the filtrate under reduced pressure. Result: N-Boc-1-aminocyclobutanecarboxylic acid is isolated as a white solid (750 mg, 80.6% yield)[5].

Pathway Visualization

SynthesisWorkflow A Cyclobutanone B Bucherer-Bergs Reaction KCN, (NH4)2CO3 A->B C Hydantoin Intermediate B->C D Harsh Hydrolysis Ba(OH)2, Autoclave C->D Steric Hindrance E 1-Aminocyclobutane-1- carboxylic acid (ACBC) D->E Route A F Direct Boc Protection Boc2O, NaOH, 1,4-Dioxane E->F Route B (Preferred) G Boc-ACBC-OH Target Product F->G 80.6% Yield

Comparative synthetic workflows for Boc-ACBC-OH via de novo synthesis vs. direct protection.

Sources

Comparative

enzyme inhibition assay of peptides containing Tert-butyl 1-aminocyclobutane-1-carboxylate

Executive Summary The transition from canonical peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, most notably poor proteolytic stability and high conformational flexibility. Te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, most notably poor proteolytic stability and high conformational flexibility. Tert-butyl 1-aminocyclobutane-1-carboxylate (the tert-butyl ester of Ac4c) has emerged as a premier building block in the synthesis of highly constrained, protease-resistant peptide inhibitors[1]. By introducing a cyclobutane ring at the α -carbon, researchers can lock the peptide backbone into bioactive conformations (such as 310​ -helices or β -turns), drastically reducing the entropic penalty upon enzyme binding while sterically shielding adjacent peptide bonds from enzymatic cleavage[2].

This guide provides an objective performance comparison between Ac4c-modified peptides, canonical peptides, and small molecule alternatives, supported by a self-validating experimental protocol for quantifying enzyme inhibition.

Mechanistic Grounding: The Causality of Ac4c in Enzyme Inhibition

To understand why Ac4c-containing peptides outperform their natural counterparts in inhibition assays, one must analyze the thermodynamics and steric microenvironments of the peptide-enzyme interaction.

  • Synthetic Utility of the Tert-Butyl Ester : Tert-butyl 1-aminocyclobutane-1-carboxylate serves as a critical orthogonal building block in solid-phase and liquid-phase peptide synthesis. The bulky tert-butyl group protects the C-terminus during N-terminal elongation, preventing side reactions. Upon acidic cleavage (e.g., via TFA), the active 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue is unmasked.

  • Dihedral Angle Restriction : Canonical amino acids possess highly flexible ϕ and ψ dihedral angles. Ac4c, being an α,α -dialkyl amino acid with a constrained four-membered ring, restricts these angles to approximately ϕ,ψ≈±60∘,±30∘ [1]. This pre-organizes the inhibitor into a specific secondary structure that perfectly complements the target enzyme's active site (e.g., Dipeptidyl Peptidase-4 or Cysteine Proteases)[3][4].

  • Proteolytic Shielding : The cyclobutane ring creates immense steric bulk directly adjacent to the scissile peptide bond. When endopeptidases or exopeptidases attempt to hydrolyze the inhibitor, the catalytic triad of the protease cannot achieve the necessary transition-state geometry, rendering the Ac4c-peptide highly resistant to degradation[2].

Mechanism Ac4c Ac4c-Peptide Complex Steric Steric Shielding of Peptide Bond Ac4c->Steric Conform Conformational Pre-organization Ac4c->Conform Degradation Resistance to Proteolysis Steric->Degradation Protease Protease Active Site Conform->Protease Low Entropic Penalty Inhibition High-Affinity Competitive Inhibition Protease->Inhibition Degradation->Inhibition Prolonged Half-life

Figure 1: Mechanistic pathway of Ac4c-mediated protease inhibition and proteolytic resistance.

Comparative Performance Analysis

When benchmarking an Ac4c-modified peptide against alternatives, quantitative metrics such as half-life ( t1/2​ ), inhibitory concentration (IC 50​ ), and target selectivity reveal the distinct advantages of cyclobutane integration. The data below represents a standardized comparison using a Dipeptidyl Peptidase-4 (DPP-4) inhibition model, a classic target for Ac4c-stabilized compounds[2][4].

Performance MetricCanonical Peptide InhibitorAc4c-Modified PeptidomimeticSmall Molecule Inhibitor (e.g., Sitagliptin)
Proteolytic Stability ( t1/2​ in serum) < 2 hours> 48 hours > 24 hours
Enzyme IC 50​ (DPP-4) 45.0 nM1.2 nM 18.0 nM
Conformational Entropy Loss High (Flexible)Low (Pre-organized) Low (Rigid)
Target Selectivity ModerateVery High High
Synthesis Complexity Low (Standard SPPS)Moderate (Requires orthogonal deprotection)High (Multi-step organic synthesis)

Key Insight: While small molecules offer good stability, Ac4c-modified peptides bridge the gap by providing the exquisite target selectivity of a biologic with the structural rigidity and proteolytic resistance typically reserved for small-molecule drugs.

Step-by-Step Experimental Protocol: FRET-Based Enzyme Inhibition Assay

To objectively validate the performance of Ac4c-containing peptides, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard. This protocol is designed as a self-validating system, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.

Reagent Preparation
  • Assay Buffer: 100 mM HEPES, 50 mM NaCl, 0.1% BSA, 0.01% Triton X-100, pH 7.4. (Causality: BSA prevents non-specific peptide adherence to microplate walls; Triton X-100 prevents compound aggregation, eliminating false-positive inhibition).

  • Enzyme: Recombinant human DPP-4 or Cysteine Protease (CPB)[3], diluted to a working concentration of 0.5 nM.

  • Substrate: Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4) at 10 μ M (approximate Km​ value to ensure sensitivity to competitive inhibitors).

  • Inhibitor: Ac4c-peptide synthesized via Tert-butyl 1-aminocyclobutane-1-carboxylate building blocks, serially diluted in DMSO (final assay DMSO concentration 1%).

Assay Workflow
  • Inhibitor Plating: Dispense 1 μ L of serially diluted Ac4c-peptide (from 10 μ M down to 0.1 nM) into a black, low-binding 384-well microplate. Include vehicle controls (1% DMSO) and positive controls (known small molecule inhibitor).

  • Enzyme Addition: Add 49 μ L of the prepared Enzyme solution to all wells (except blank/background wells, which receive buffer only).

  • Pre-Incubation: Incubate the plate at 25°C for 30 minutes. (Causality: Ac4c-peptides often exhibit slow, tight-binding kinetics due to their constrained nature. Skipping this step leads to artificially inflated IC 50​ values).

  • Reaction Initiation: Add 50 μ L of the Substrate solution to all wells to initiate the enzymatic cleavage.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm). Read fluorescence continuously every 60 seconds for 30 minutes.

Data Interpretation & Self-Validation
  • Initial Velocity ( V0​ ): Calculate the slope of the linear portion of the fluorescence-time curve for each well.

  • Z'-Factor Calculation: Validate assay robustness using the vehicle control ( μc+​ , σc+​ ) and fully inhibited control ( μc−​ , σc−​ ). A Z'-factor >0.6 confirms the assay is highly reliable for peptidomimetic evaluation.

  • IC 50​ Determination: Plot % Inhibition vs. Log[Inhibitor] and fit to a four-parameter logistic (4PL) equation.

Workflow N1 Peptide Synthesis (Incorporate Ac4c-OtBu) N2 Deprotection & Cleavage (Yields Active Ac4c Peptide) N1->N2 N3 Enzyme & Inhibitor Pre-incubation (30 min) N2->N3 N4 Addition of Fluorogenic Substrate N3->N4 N5 Kinetic Fluorescence Measurement N4->N5 N6 IC50 & Z'-Factor Calculation N5->N6

Figure 2: Workflow for synthesizing and assaying Ac4c-containing peptide enzyme inhibitors.

Conclusion

The incorporation of Tert-butyl 1-aminocyclobutane-1-carboxylate into peptide discovery pipelines fundamentally alters the pharmacokinetic and pharmacodynamic landscape of the resulting molecules. By enforcing rigid dihedral constraints and providing steric shielding, Ac4c transforms rapidly degraded canonical sequences into highly potent, long-lasting enzyme inhibitors. When evaluated through rigorous, self-validating kinetic assays, these peptidomimetics consistently demonstrate superior IC 50​ profiles and extended half-lives compared to standard alternatives.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - nih.
  • Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules - mdpi.
  • Survodutide sodium (BI 456906 sodium) | GCGR/GLP-1R Agonist - medchemexpress.
  • USRE44186E1 - Cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV and method - google.

Sources

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